8-Bromo-4-chloro-2-(trifluoromethyl)quinoline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
8-bromo-4-chloro-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrClF3N/c11-6-3-1-2-5-7(12)4-8(10(13,14)15)16-9(5)6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGSBQKOZKBRKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(C=C2Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00347942 | |
| Record name | 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00347942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
655235-61-3 | |
| Record name | 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00347942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible and chemically sound synthetic pathway for 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline, a halogenated quinoline derivative of significant interest in medicinal chemistry and drug discovery. The document details the core synthetic strategy, provides step-by-step experimental protocols derived from established methodologies, and presents quantitative data in a structured format. Additionally, a relevant biological signaling pathway is visualized to contextualize the potential application of this class of compounds.
Synthetic Pathway Overview
The synthesis of this compound can be efficiently achieved through a two-step process. The strategy involves the initial construction of the core quinoline ring system, followed by a halogenation step to introduce the chloro group at the 4-position.
The proposed pathway is as follows:
-
Step 1: Conrad-Limpach-Knorr Cyclization. The synthesis commences with the reaction of 2-bromoaniline and ethyl 4,4,4-trifluoroacetoacetate. This acid-catalyzed condensation and subsequent thermal cyclization yields the key intermediate, 8-bromo-2-(trifluoromethyl)quinolin-4-ol. This reaction selectively forms the desired 2-trifluoromethyl regioisomer.[1]
-
Step 2: Deoxychlorination. The hydroxyl group at the 4-position of the quinolin-4-ol intermediate is then converted to a chloro group. This transformation is typically accomplished using a standard chlorinating agent such as phosphorus oxychloride (POCl₃), yielding the final target compound, this compound.
This synthetic route is logical and utilizes well-established reactions in heterocyclic chemistry, ensuring a reliable approach to the target molecule.
Caption: Proposed two-step synthesis of this compound.
Quantitative Data Summary
The following tables summarize the key materials and expected outcomes for the synthetic pathway. Yields are based on reported procedures for analogous reactions and may vary depending on specific experimental conditions and scale.
Table 1: Key Reactants and Intermediates
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 2-Bromoaniline | C₆H₆BrN | 172.02 | Starting Material |
| Ethyl 4,4,4-trifluoroacetoacetate | C₆H₇F₃O₃ | 184.11 | Starting Material |
| 8-Bromo-2-(trifluoromethyl)quinolin-4-ol | C₁₀H₅BrF₃NO | 292.05 | Intermediate |
| Phosphorus Oxychloride (POCl₃) | Cl₃OP | 153.33 | Reagent |
| This compound | C₁₀H₄BrClF₃N | 310.50 | Final Product |
Table 2: Summary of Reaction Conditions and Expected Yields
| Step | Reaction Type | Key Reagents | Temperature | Duration | Typical Yield (%) |
| 1 | Cyclization | Polyphosphoric acid | 150 °C | 2 hours | 75-85% |
| 2 | Chlorination | Phosphorus oxychloride (POCl₃) | Reflux (~105 °C) | 2-4 hours | 80-90% |
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of substituted quinolines and provide a practical guide.
Step 1: Synthesis of 8-Bromo-2-(trifluoromethyl)quinolin-4-ol
This procedure is based on a known method for the cyclization of 2-bromoaniline with ethyl trifluoroacetoacetate.[1]
Materials:
-
2-Bromoaniline (1.0 eq)
-
Ethyl 4,4,4-trifluoroacetoacetate (1.1 eq)
-
Polyphosphoric acid (PPA)
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a thermometer, add polyphosphoric acid (a sufficient amount to ensure stirring, approx. 10 times the weight of the aniline).
-
Heat the PPA to approximately 70-80 °C with stirring.
-
Slowly add 2-bromoaniline to the warm PPA.
-
Once the aniline has dissolved, add ethyl 4,4,4-trifluoroacetoacetate dropwise to the mixture.
-
After the addition is complete, raise the temperature of the reaction mixture to 150 °C and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to below 100 °C and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) until a precipitate is formed.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with copious amounts of water until the filtrate is neutral.
-
Dry the crude product under vacuum to obtain 8-bromo-2-(trifluoromethyl)quinolin-4-ol, which can be used in the next step without further purification or can be recrystallized from ethanol if required.
Step 2: Synthesis of this compound
This protocol describes the chlorination of the 4-hydroxyquinoline intermediate using phosphorus oxychloride.
Materials:
-
8-Bromo-2-(trifluoromethyl)quinolin-4-ol (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (5-10 eq)
-
N,N-Dimethylformamide (DMF) (catalytic amount, optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place the crude 8-bromo-2-(trifluoromethyl)quinolin-4-ol.
-
Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask. A catalytic amount of DMF can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux (approximately 105 °C) and maintain for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃. This step is highly exothermic and should be performed with caution.
-
Basify the acidic solution with a cold aqueous solution of sodium hydroxide or ammonia to a pH of 8-9, which will cause the product to precipitate.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield pure this compound.
Application Context: Inhibition of Kinase Signaling Pathways
Quinoline derivatives are a prominent class of compounds investigated as kinase inhibitors for cancer therapy.[2] The strategic placement of substituents on the quinoline core allows for fine-tuning of the molecule's interaction with the ATP-binding pocket of various kinases. Dysregulation of signaling pathways such as the PI3K/Akt/mTOR and EGFR pathways is a hallmark of many cancers, making them prime targets for therapeutic intervention.[3][4][5][6] The synthesized this compound serves as a valuable scaffold for the development of such inhibitors. The bromo and chloro groups provide reactive handles for further diversification through cross-coupling and nucleophilic substitution reactions, respectively.
Caption: Potential inhibition of the PI3K/Akt signaling pathway by quinoline derivatives.
References
- 1. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties and Synthetic Applications of 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthetic methodologies, and potential applications of the heterocyclic compound 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline. This quinoline derivative is a key building block in medicinal chemistry, particularly in the development of kinase inhibitors for oncological applications. This document details its known physical and chemical characteristics, provides representative experimental protocols for its utilization in cross-coupling reactions, and illustrates its relevance in the context of cell signaling pathways.
Physicochemical Properties
Table 1: General and Computed Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₄BrClF₃N | [1] |
| Molecular Weight | 310.50 g/mol | [1][2] |
| CAS Number | 655235-61-3 | [1][2] |
| XLogP3-AA (Computed) | 4.4 | [1] |
| Topological Polar Surface Area (Computed) | 12.9 Ų | [1] |
| Complexity (Computed) | 261 | [1] |
| Hydrogen Bond Acceptor Count (Computed) | 4 | [1] |
| Rotatable Bond Count (Computed) | 0 | [1] |
Table 2: Identification and Structure
| Identifier | Value |
| IUPAC Name | This compound |
| Canonical SMILES | C1=CC2=C(C=C(N=C2C(=C1)Br)C(F)(F)F)Cl |
| InChI Key | KKGSBQKOZKBRKL-UHFFFAOYSA-N |
Role in Drug Discovery and Medicinal Chemistry
This compound is a crucial intermediate in the synthesis of pharmaceutical compounds, particularly in the development of kinase inhibitors for cancer treatment.[2] Quinoline-based molecules are recognized as a "privileged scaffold" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[3]
The presence of bromine and chlorine atoms at the 8 and 4 positions, respectively, provides two reactive sites for selective functionalization through palladium-catalyzed cross-coupling reactions. This allows for the systematic modification of the quinoline core to explore structure-activity relationships (SAR) and optimize compounds for potency and selectivity against specific kinase targets.
Experimental Protocols: Synthetic Utility
The halogenated structure of this compound makes it a versatile substrate for various palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds.
Representative Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an arylboronic acid with this compound. The reactivity of aryl halides in Suzuki couplings generally follows the order I > Br > Cl, allowing for selective coupling at the more reactive C-Br bond.
Experimental Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.), and a base, typically an aqueous solution of Na₂CO₃ (2.0 equiv.) or K₂CO₃ (2.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water in a 3:1 to 4:1 ratio).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Representative Protocol for Stille Coupling
The Stille coupling enables the formation of carbon-carbon bonds by reacting the haloquinoline with an organotin compound.
Experimental Procedure:
-
Reaction Setup: To a solution of this compound (1.0 equiv.) in a suitable dry solvent (e.g., DMF or toluene) in a flame-dried flask, add the organostannane reagent (1.1-1.5 equiv.).
-
Catalyst and Additives: Degas the mixture with an inert gas for 10-15 minutes. Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv.), and in some cases, a copper(I) salt co-catalyst (e.g., CuI) and/or a lithium chloride additive to facilitate the reaction.
-
Reaction Execution: Heat the mixture, typically to 80-100 °C, and stir under an inert atmosphere.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, cool the reaction and quench with an aqueous solution of KF to precipitate the tin byproducts, which can then be removed by filtration. Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Representative Protocol for Buchwald-Hartwig Amination
This reaction is a powerful method for the formation of carbon-nitrogen bonds, reacting the haloquinoline with a primary or secondary amine.
Experimental Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.2-1.5 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃ or a palladacycle), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP), and a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃) in a Schlenk tube.
-
Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or dioxane.
-
Reaction Execution: Seal the tube and heat the reaction mixture, typically between 80-120 °C.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic phase, concentrate, and purify the product by column chromatography.
Visualization of Synthetic and Signaling Pathways
Synthetic Workflow
The following diagram illustrates the utility of this compound as a versatile building block in palladium-catalyzed cross-coupling reactions to generate diverse derivatives.
Caption: Synthetic utility of this compound.
Role in Kinase Inhibition Signaling Pathway
Quinoline derivatives are frequently designed as inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[3][4] These inhibitors typically function by competing with ATP for binding to the kinase domain, thereby blocking the downstream signaling cascade that promotes cell proliferation and survival.
Caption: Mechanism of kinase inhibition by quinoline-based compounds.
Safety and Handling
As with all halogenated organic compounds, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block in synthetic and medicinal chemistry. Its di-halogenated structure allows for selective functionalization, making it an ideal scaffold for the development of novel therapeutics, particularly kinase inhibitors. The representative protocols and pathway diagrams provided in this guide offer a framework for researchers to utilize this compound in their drug discovery and development efforts. Further investigation into its experimental physicochemical properties would be beneficial for its broader application.
References
An In-depth Technical Guide to 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline (CAS Number: 655235-61-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline, a key building block in medicinal chemistry and drug discovery. The document details its chemical and physical properties, provides plausible synthetic routes, and outlines its potential applications in the development of novel therapeutics, particularly as a scaffold for kinase inhibitors. Furthermore, it explores the common signaling pathways that are often targeted by quinoline-based compounds in cancer therapy, providing a rationale for the utility of this molecule in drug design and development.
Introduction
Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their versatile nature allows for substitution at various positions, enabling the fine-tuning of physicochemical and pharmacological properties. The title compound, this compound, is a highly functionalized quinoline derivative with three key features that make it a valuable intermediate for synthetic chemists: a trifluoromethyl group at the 2-position, which can enhance metabolic stability and cell permeability; a chloro group at the 4-position, susceptible to nucleophilic substitution; and a bromo group at the 8-position, which is amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactive handles allow for the systematic elaboration of the quinoline core to generate diverse libraries of compounds for biological screening. This guide aims to be a comprehensive resource for researchers utilizing this compound in their synthetic and drug discovery endeavors.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound and its common synthetic precursor, 8-Bromo-2-(trifluoromethyl)quinolin-4-ol, are presented below.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 655235-61-3 | [1] |
| Molecular Formula | C₁₀H₄BrClF₃N | [1] |
| Molecular Weight | 310.50 g/mol | [2] |
| Appearance | White crystalline powder (predicted) | - |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Slightly soluble in water (predicted) | - |
| MDL Number | MFCD00174293 | [2] |
Table 2: Physicochemical Data for 8-Bromo-2-(trifluoromethyl)quinolin-4-ol
| Property | Value | Source |
| CAS Number | 59108-43-9 | [3][4][5] |
| Molecular Formula | C₁₀H₅BrF₃NO | [3][5] |
| Molecular Weight | 292.05 g/mol | [3][5] |
| Appearance | Solid | - |
| Melting Point | 136 °C | [3] |
| Boiling Point | 275.5 °C at 760 mmHg | [3] |
| Solubility | Not reported | - |
Synthesis and Experimental Protocols
The synthesis of this compound typically proceeds from its 4-hydroxy precursor. Below is a plausible synthetic workflow and representative experimental protocols.
Plausible synthetic workflow for the target compound.
Synthesis of 8-Bromo-2-(trifluoromethyl)quinolin-4-ol (Precursor)
A common method for the synthesis of 4-hydroxyquinolines is the Conrad-Limpach reaction, followed by thermal cyclization.
Experimental Protocol (Representative):
-
Condensation: A mixture of 2-bromoaniline (1.0 eq) and diethyl 2-(trifluoromethyl)malonate (1.1 eq) is heated at 140-150 °C for 2 hours. The ethanol formed during the reaction is removed by distillation.
-
Cyclization: The resulting anilinocrotonate intermediate is added portion-wise to a preheated high-boiling point solvent, such as Dowtherm A or diphenyl ether, at 250 °C.
-
The reaction mixture is maintained at this temperature for 30 minutes to ensure complete cyclization.
-
After cooling to room temperature, the reaction mixture is diluted with a non-polar solvent (e.g., hexane) to precipitate the product.
-
The solid is collected by filtration, washed with hexane, and dried to afford 8-Bromo-2-(trifluoromethyl)quinolin-4-ol.
Synthesis of this compound (Target Compound)
The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline is a standard transformation, often achieved using phosphorus oxychloride (POCl₃).
Experimental Protocol (Representative):
-
To a stirred suspension of 8-Bromo-2-(trifluoromethyl)quinolin-4-ol (1.0 eq) in phosphorus oxychloride (5-10 eq), a catalytic amount of N,N-dimethylformamide (DMF) is added.
-
The reaction mixture is heated to reflux (approximately 110 °C) and maintained for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction mixture is cooled to room temperature and slowly poured onto crushed ice with vigorous stirring.
-
The resulting mixture is neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The precipitated solid is collected by filtration, washed with water, and dried under vacuum to yield this compound. The crude product can be further purified by recrystallization or column chromatography.
Applications in Synthetic Chemistry
The presence of both a chloro and a bromo substituent on the quinoline ring allows for selective functionalization through various cross-coupling reactions. The chloro group at the 4-position is more susceptible to nucleophilic aromatic substitution, while the bromo group at the 8-position is an excellent handle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling (Representative Protocol)
This reaction is used to form carbon-carbon bonds, typically with aryl or vinyl boronic acids.
Suzuki-Miyaura coupling workflow.
Experimental Protocol (Representative):
-
To a reaction vessel are added this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
A degassed solvent mixture, such as toluene and water (4:1), is added.
-
The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 8-aryl-4-chloro-2-(trifluoromethyl)quinoline derivative.
Buchwald-Hartwig Amination (Representative Protocol)
This reaction is a powerful method for the formation of carbon-nitrogen bonds.
Buchwald-Hartwig amination workflow.
Experimental Protocol (Representative):
-
In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.04 eq), and a strong base (e.g., sodium tert-butoxide, 1.4 eq).
-
The desired primary or secondary amine (1.2 eq) and an anhydrous, degassed solvent such as toluene are added.
-
The vessel is sealed and the reaction mixture is heated to 80-110 °C with vigorous stirring.
-
The reaction progress is monitored by TLC or LC-MS.
-
After completion, the mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite to remove palladium residues.
-
The filtrate is concentrated, and the crude product is purified by column chromatography to yield the corresponding 8-amino-4-chloro-2-(trifluoromethyl)quinoline derivative.
Relevance in Drug Discovery: Targeting Kinase Signaling Pathways
Quinoline-based compounds are well-represented as kinase inhibitors in oncology. The structural features of this compound make it an ideal starting point for the synthesis of inhibitors targeting various kinase families. While there is no direct evidence linking this specific compound to the modulation of any particular signaling pathway, its utility as a scaffold for kinase inhibitors suggests its derivatives could potentially target key pathways implicated in cancer cell proliferation, survival, and angiogenesis, such as the EGFR, PI3K/Akt, and VEGFR signaling cascades.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR pathway is a critical regulator of cell growth and proliferation. Its aberrant activation is a hallmark of many cancers.
References
- 1. Page loading... [guidechem.com]
- 2. 8-BROMO-2-(TRIFLUOROMETHYL)QUINOLIN-4-OL - Safety Data Sheet [chemicalbook.com]
- 3. 8-Bromo-2-(Trifluoromethyl)Quinolin-4-OL,59108-43-9-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 4. 8-bromo-2-(trifluoromethyl)-1H-quinolin-4-one | CAS:59108-43-9 | Atomaxchem [en.atomaxchem.com]
- 5. 59108-43-9|8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline|BLD Pharm [bldpharm.com]
A Technical Guide to 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline. This compound is a key heterocyclic building block in medicinal chemistry, primarily utilized as an intermediate in the development of novel pharmaceutical agents. Its strategic halogenation and trifluoromethyl substitution make it a valuable scaffold for the synthesis of kinase inhibitors targeting various cancer cell lines. This document details its physicochemical characteristics, provides generalized experimental protocols for its synthesis and purification, and discusses its relevance in the context of cancer drug development and associated signaling pathways.
Molecular Structure and Physicochemical Properties
This compound possesses a quinoline core substituted with a bromine atom at the 8-position, a chlorine atom at the 4-position, and a trifluoromethyl group at the 2-position.
Table 1: Physicochemical and Spectral Data
| Property | Value | Reference |
| Molecular Formula | C₁₀H₄BrClF₃N | |
| Molecular Weight | 310.50 g/mol | |
| CAS Number | 655235-61-3 | |
| Canonical SMILES | c1cc2c(cc(nc2c(c1)Br)C(F)(F)F)Cl | |
| InChIKey | KKGSBQKOZKBRKL-UHFFFAOYSA-N | |
| Purity | ≥97% | |
| Storage | Room temperature, dry |
Experimental Protocols
General Synthesis Procedure (Hypothetical)
-
Gould-Jacobs Reaction: A substituted aniline is reacted with a trifluoromethyl-containing malonic ester derivative to form an anilinomethylene malonate intermediate.
-
Thermal Cyclization: The intermediate undergoes thermal cyclization to form the 4-hydroxy-2-(trifluoromethyl)quinoline core.
-
Chlorination: The hydroxyl group at the 4-position is replaced with a chlorine atom, typically using a chlorinating agent like phosphorus oxychloride (POCl₃).
-
Bromination: The quinoline ring is then brominated to introduce a bromine atom at the 8-position.
-
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.
General Purification Protocol
Purification of halogenated quinoline derivatives often involves column chromatography on silica gel, using a solvent system with a gradient of a non-polar solvent (e.g., hexanes) and a moderately polar solvent (e.g., ethyl acetate). Recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, can also be employed to obtain a high-purity product.
Role in Drug Development and Signaling Pathways
This compound is primarily used as a key intermediate in the synthesis of pharmaceutical compounds, particularly in the development of kinase inhibitors for cancer treatment. The halogenated structure allows for selective cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, making it a versatile building block in medicinal chemistry for constructing more complex molecules.
Quinoline-based compounds have been identified as potent inhibitors of various protein kinases that are crucial in cancer cell signaling. While the specific targets of derivatives of this compound are not explicitly documented, they are likely to be investigated for their inhibitory activity against pathways commonly implicated in cancer, such as the EGFR, VEGFR-2, and PI3K/Akt signaling cascades.
The diagram above illustrates a simplified, representative signaling pathway where a quinoline-based inhibitor could block the receptor tyrosine kinase, thereby preventing downstream signaling that leads to cell proliferation and survival.
Conclusion
This compound is a synthetically valuable compound with significant potential in the field of drug discovery. Its well-defined structure and reactive sites make it an ideal starting material for the development of novel kinase inhibitors and other therapeutic agents. Further research into the synthesis of its derivatives and their biological activities is warranted to fully explore their therapeutic potential.
An In-depth Technical Guide to the Solubility of 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Bromo-4-chloro-2-(trifluoromethyl)quinoline is a key intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of kinase inhibitors for cancer therapy.[1] Its molecular structure, characterized by a quinoline core with bromo, chloro, and trifluoromethyl substituents, suggests limited aqueous solubility but potential for dissolution in various organic solvents.[2][3] Understanding the solubility of this compound in common organic solvents is critical for its application in medicinal chemistry, process development, and formulation studies. This technical guide provides a comprehensive overview of a generalized experimental protocol for determining the solubility of this compound, in the absence of specific published quantitative data for this compound. A thorough literature search did not yield specific quantitative or qualitative solubility data for this particular compound.[4] The following sections, therefore, present a generalized experimental protocol for solubility determination, a template for data presentation, and a workflow diagram to guide researchers in their experimental design.
Introduction
This compound (CAS No. 655235-61-3) is a halogenated quinoline derivative with a molecular weight of 310.50 g/mol and a molecular formula of C₁₀H₄BrClF₃N.[1][5] The presence of the hydrophobic quinoline ring and the lipophilic trifluoromethyl group, combined with the halogen substituents, significantly influences its physicochemical properties, including its solubility.[2][3] Accurate solubility data is paramount for a variety of applications in the pharmaceutical industry, including:
-
Reaction Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.
-
Drug Discovery: Facilitating screening assays and in-vitro/in-vivo studies.
-
Formulation Development: Designing suitable dosage forms with optimal bioavailability.
This guide provides a robust, generalized methodology for determining the solubility of this compound in various organic solvents.
Generalized Experimental Protocol for Solubility Determination
The following protocol is a standard method for determining the equilibrium solubility of a compound in a given solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.[4]
Materials and Equipment
-
This compound (solid)
-
A selection of common organic solvents (e.g., Dichloromethane (DCM), Chloroform, Acetonitrile, Ethyl acetate, Methanol, Ethanol, Isopropanol, N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), 1,4-dioxane)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable sealed containers
-
Thermostatic shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure
-
Preparation of Stock Solution for Calibration Curve:
-
Sample Preparation for Solubility Measurement:
-
Equilibration:
-
Separation of Undissolved Solid:
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.
-
Analyze the diluted samples using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) against the concentration of the standards.[4]
-
Determine the concentration of the dissolved compound in the diluted samples from the calibration curve.[4]
-
-
Calculation of Solubility:
Data Presentation
Quantitative solubility data should be recorded in a clear and organized manner to facilitate comparison and analysis. The following table provides a template for presenting the experimental results.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Dichloromethane | 25 | ||
| Chloroform | 25 | ||
| Acetonitrile | 25 | ||
| Ethyl acetate | 25 | ||
| Methanol | 25 | ||
| Ethanol | 25 | ||
| Isopropanol | 25 | ||
| N,N-Dimethylformamide | 25 | ||
| N-methyl-2-pyrrolidone | 25 | ||
| 1,4-dioxane | 25 |
Visualized Experimental Workflow
The following diagram illustrates the generalized workflow for the experimental determination of the solubility of this compound.
References
Spectroscopic and Structural Elucidation of 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline. Due to the limited availability of published experimental data for this specific compound, representative spectroscopic data for structurally related quinoline derivatives are presented to provide insights into the expected spectral characteristics. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of substituted quinolines in medicinal chemistry and materials science.
Molecular Structure and Properties
This compound possesses the molecular formula C₁₀H₄BrClF₃N and a molecular weight of 310.50 g/mol . The presence of bromine, chlorine, and a trifluoromethyl group on the quinoline scaffold imparts unique physicochemical properties that are of significant interest in drug discovery and organic synthesis.
Spectroscopic Data Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The expected ¹H, ¹³C, and ¹⁹F NMR spectral data for this compound are discussed below.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 8.2 - 8.4 | d | ~ 8.0 | H-5 |
| ~ 7.8 - 8.0 | d | ~ 8.0 | H-7 |
| ~ 7.6 - 7.8 | t | ~ 8.0 | H-6 |
| ~ 7.5 - 7.7 | s | - | H-3 |
Note: Predicted values are based on the analysis of similar quinoline derivatives. Actual experimental values may vary.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 150 - 155 | C-2 |
| ~ 148 - 152 | C-4 |
| ~ 145 - 149 | C-8a |
| ~ 130 - 135 | C-7 |
| ~ 128 - 132 | C-5 |
| ~ 125 - 129 | C-6 |
| ~ 122 - 126 (q) | C-CF₃ |
| ~ 120 - 124 | C-4a |
| ~ 118 - 122 | C-3 |
| ~ 115 - 119 | C-8 |
Note: Predicted values are based on the analysis of similar quinoline derivatives. The trifluoromethyl group will appear as a quartet (q) due to C-F coupling.
Table 3: Predicted ¹⁹F NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -60 to -70 | s | -CF₃ |
Note: The chemical shift of the -CF₃ group is typically observed in this range relative to a standard such as CFCl₃.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1600 - 1450 | Strong | C=C and C=N stretching vibrations of the quinoline ring |
| 1350 - 1150 | Strong | C-F stretching vibrations of the -CF₃ group |
| 850 - 750 | Strong | C-Cl stretch |
| 700 - 500 | Medium | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.
Table 5: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 309, 311, 313 | Molecular ion peaks [M]⁺, [M+2]⁺, [M+4]⁺ due to the isotopic distribution of Br and Cl. |
| 274, 276 | [M-Cl]⁺ |
| 230, 232 | [M-Br]⁺ |
| 242 | [M-CF₃]⁺ |
Note: The relative intensities of the isotopic peaks will depend on the natural abundance of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br.
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data discussed above.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a 1-2 second relaxation delay, and an acquisition time of 2-4 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
¹⁹F NMR: Acquire the spectrum with a fluorine probe or a broadband probe tuned to the fluorine frequency.
IR Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method or the Attenuated Total Reflectance (ATR) technique can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a thin pellet.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.
-
Analysis: The mass-to-charge ratio of the ions is measured by a mass analyzer (e.g., quadrupole, time-of-flight).
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
This guide provides a foundational understanding of the spectroscopic characteristics of this compound. Researchers are encouraged to perform their own experimental analyses to obtain definitive data for this compound.
The Enigmatic Potential: A Technical Overview of 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline Derivatives and Their Hypothesized Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile. Within this vast family, derivatives of 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline represent a unique and underexplored chemical space. While direct and extensive research on the biological activities of this specific heterocyclic core is not yet available in peer-reviewed literature, this technical guide aims to provide a comprehensive overview of its potential based on the established activities of structurally related quinoline analogues. By examining the biological impact of bromo, chloro, and trifluoromethyl substitutions on the quinoline ring system, we can extrapolate potential therapeutic applications, propose experimental approaches, and identify promising avenues for future drug discovery and development. This document will serve as a foundational resource for researchers poised to investigate this intriguing class of compounds.
Introduction: The Quinoline Scaffold in Drug Discovery
Quinoline, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the backbone of numerous natural and synthetic bioactive compounds.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antimalarial, anti-inflammatory, and kinase inhibitory properties.[2][3][4] The versatility of the quinoline ring allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties.
The subject of this guide, the this compound core, possesses a unique combination of substituents that are known to influence biological activity significantly:
-
Halogenation (Bromo and Chloro Substituents): The presence of bromine at the 8-position and chlorine at the 4-position is anticipated to enhance lipophilicity, potentially improving membrane permeability and target engagement. Halogens can also participate in halogen bonding, a non-covalent interaction that can contribute to ligand-receptor binding affinity.[5]
-
Trifluoromethyl Group: The trifluoromethyl (-CF3) group at the 2-position is a common bioisostere for a methyl group but with profoundly different electronic properties. It is strongly electron-withdrawing and increases metabolic stability by blocking potential sites of oxidation. This group can also enhance binding affinity and lipophilicity.[2]
Given the absence of specific studies on derivatives of this core, this guide will synthesize information from related classes of substituted quinolines to build a predictive framework for their potential biological activities.
Potential Biological Activities
Based on the known bioactivities of analogous quinoline derivatives, we can hypothesize several promising areas of investigation for this compound derivatives.
Anticancer Activity
Substituted quinolines are well-documented as potent anticancer agents, acting through various mechanisms.[1][3] Derivatives of 2,8-bis(trifluoromethyl)quinoline have shown cytotoxic effects against human leukemia cell lines.[1] Furthermore, highly brominated quinolines have exhibited significant antiproliferative activity against various cancer cell lines, including HeLa (cervical cancer), HT29 (colon cancer), and C6 (glioblastoma).[3] The proposed mechanisms for related compounds include the induction of apoptosis and inhibition of topoisomerase I, a critical enzyme in DNA replication.[3]
Hypothesized Signaling Pathway for Anticancer Activity:
Caption: Hypothesized anticancer mechanism of action.
Antimicrobial Activity
The quinoline scaffold is the basis for several successful antimicrobial drugs. Halogenated quinolines, in particular, have shown broad-spectrum antibacterial and antifungal activity.[4][6] For instance, derivatives of 5-chloro-8-hydroxyquinoline have been investigated as potent antibacterial agents.[6] The combination of chloro and bromo substituents on the this compound core suggests a strong potential for antimicrobial activity.
Proposed Experimental Workflow for Antimicrobial Screening:
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies [mdpi.com]
- 6. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the differential reactivity of the bromo and chloro substituents in 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline. This versatile building block is of significant interest in medicinal chemistry and drug development due to its capacity for selective functionalization. This document outlines the foundational principles governing its reactivity, particularly in palladium-catalyzed cross-coupling reactions, and presents detailed experimental protocols for achieving regioselective Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The strategic, stepwise functionalization of this molecule opens avenues for the synthesis of a diverse array of complex quinoline derivatives.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline moiety is a privileged heterocyclic scaffold, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The ability to precisely introduce diverse functionalities onto the quinoline ring is paramount for the modulation of its pharmacological profile. This compound serves as a key intermediate in this endeavor, offering two distinct halogen atoms that can be selectively addressed in synthetic transformations.[1] The presence of the electron-withdrawing trifluoromethyl group at the 2-position further influences the electronic properties and reactivity of the quinoline core.
Core Principles of Reactivity: C-Br vs. C-Cl
The differential reactivity of the 8-bromo and 4-chloro substituents is primarily governed by the disparity in their carbon-halogen bond dissociation energies (BDE). The C-Cl bond is significantly stronger (e.g., Ph-Cl: ~96 kcal/mol) than the C-Br bond (e.g., Ph-Br: ~81 kcal/mol).[2] In the context of palladium-catalyzed cross-coupling reactions, the oxidative addition of the C-X bond to the palladium(0) catalyst is often the rate-determining step. Consequently, the weaker C-Br bond undergoes oxidative addition more readily and under milder conditions than the more robust C-Cl bond.[2][3] This inherent difference in reactivity forms the basis for the selective functionalization of this compound. The general order of reactivity for aryl halides in these transformations is C-I > C-Br > C-Cl > C-F.[2][4]
Strategic Functionalization: A Stepwise Approach
The differential reactivity of the two halogen atoms allows for a strategic, stepwise approach to the synthesis of polysubstituted quinolines. The more labile 8-bromo position can be selectively functionalized in the presence of the 4-chloro group using carefully controlled reaction conditions. Subsequently, the less reactive 4-chloro position can be targeted for a second transformation, often requiring more forcing conditions or specialized catalyst systems.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of C-C bonds. For this compound, selective coupling at the 8-position can be achieved with a variety of boronic acids or esters.
Quantitative Data for a Representative Selective Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) (Mono-arylated at C-Br) | Selectivity (C-Br:C-Cl) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 100 | High | >95:5 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 90 | High | >95:5 |
Note: Data is representative of typical results found in the literature for analogous bromo-chloro heteroaromatic substrates.[5]
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the 8-Position
-
To a reaction vessel is added this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and Na₂CO₃ (2.0 mmol).
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon).
-
A degassed mixture of toluene (8 mL), ethanol (1 mL), and water (1 mL) is added.
-
The reaction mixture is heated to 100 °C and stirred for 12 hours.
-
Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature.
-
The mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 8-aryl-4-chloro-2-(trifluoromethyl)quinoline.[5]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Selective amination at the 8-position of this compound can be accomplished using various primary and secondary amines.
Quantitative Data for a Representative Selective Buchwald-Hartwig Amination
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) (Mono-aminated at C-Br) | Selectivity (C-Br:C-Cl) |
| 1 | Morpholine | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Dioxane | 100 | High | >95:5 |
| 2 | Aniline | Pd(OAc)₂ / XPhos | K₃PO₄ | t-BuOH | 90 | High | >95:5 |
Note: Data is representative of typical results found in the literature for analogous bromo-chloro heteroaromatic substrates.[6]
Experimental Protocol: Selective Buchwald-Hartwig Amination at the 8-Position
-
In an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), BINAP (0.04 mmol), and Cs₂CO₃ (1.5 mmol).
-
The tube is evacuated and backfilled with an inert gas (e.g., Argon) three times.
-
Add anhydrous dioxane (5 mL).
-
Seal the tube and heat the reaction mixture in an oil bath at 100 °C for 12-24 hours.
-
Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel to yield the desired 8-amino-4-chloro-2-(trifluoromethyl)quinoline derivative.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C triple bond between a terminal alkyne and an aryl halide. This reaction can be performed selectively at the 8-bromo position.
Quantitative Data for a Representative Selective Sonogashira Coupling
| Entry | Alkyne | Catalyst/Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) (Mono-alkynylated at C-Br) | Selectivity (C-Br:C-Cl) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80 | High | >95:5 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | THF | 60 | High | >95:5 |
Note: Data is representative of typical results found in the literature for analogous bromo-chloro heteroaromatic substrates.[5]
Experimental Protocol: Selective Sonogashira Coupling at the 8-Position
-
To a flame-dried Schlenk tube is added this compound (1.0 mmol), the terminal alkyne (1.1 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).[5]
-
The tube is evacuated and backfilled with an inert gas (e.g., Argon).
-
Degassed triethylamine (3 mL) and DMF (3 mL) are added via syringe.[5]
-
The reaction mixture is stirred at 80 °C for 6 hours.[5]
-
After completion (monitored by TLC or LC-MS), the mixture is cooled to room temperature.
-
The mixture is diluted with diethyl ether and filtered through a pad of Celite.
-
The filtrate is washed with saturated aqueous NH₄Cl and brine.
-
The organic layer is dried over MgSO₄, filtered, and concentrated.
-
The residue is purified by flash chromatography to yield the 1-chloro-4-(alkynyl)benzene derivative.[5]
Functionalization of the 4-Chloro Position
Following the selective functionalization of the 8-bromo position, the remaining 4-chloro group can be targeted. Due to the lower reactivity of the C-Cl bond, this typically requires more forcing conditions, such as higher temperatures, longer reaction times, and the use of specialized, bulky, and electron-rich phosphine ligands (e.g., XPhos, SPhos) that are known to facilitate the oxidative addition to aryl chlorides. Both Suzuki-Miyaura and Buchwald-Hartwig reactions can be performed at the 4-position under these modified conditions.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex, polysubstituted quinolines. The significant difference in the bond dissociation energies of the C-Br and C-Cl bonds provides a reliable handle for regioselective functionalization. By employing carefully selected palladium catalysts and reaction conditions, researchers can selectively target the more reactive 8-bromo position for a variety of cross-coupling reactions, leaving the 4-chloro position available for subsequent transformations. This stepwise approach offers a powerful strategy for the efficient and controlled construction of novel quinoline-based molecules with potential applications in drug discovery and materials science.
References
Stability and Storage of 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this guide synthesizes information from studies on related quinoline derivatives, halogenated compounds, and trifluoromethylated molecules to establish best practices for its handling and storage.
Physicochemical Properties and Stability Profile
This compound is a halogenated quinoline derivative with a trifluoromethyl group, a substitution known to often enhance molecular stability and lipophilicity.[1] The quinoline core is a robust aromatic system, but the presence of halogen substituents (bromo and chloro) introduces potential sites for reactivity, particularly nucleophilic substitution and photodecomposition.
General chemical principles and data from related compounds suggest that this compound is likely a solid at room temperature and should be handled with care, avoiding contact with strong oxidizing agents.[2][3] While specific degradation pathways have not been elucidated for this compound, similar halogenated and heterocyclic molecules are susceptible to degradation under harsh conditions such as strong acids or bases, intense light, and high temperatures.[4]
Recommended Storage and Handling
Proper storage is crucial to maintain the integrity and purity of this compound. The following conditions are recommended based on general guidelines for quinoline derivatives and other halogenated heterocyclic compounds.
| Parameter | Recommended Condition | Rationale |
| Temperature | Room temperature (20-25°C) or refrigerated (2-8°C) for long-term storage. | Storing at controlled, cool temperatures minimizes the rate of potential degradation reactions. |
| Light | Protect from light. Store in amber vials or light-blocking containers. | Halogenated compounds can be photosensitive and may degrade upon exposure to UV or visible light.[4][5] |
| Moisture | Store in a dry environment. Use of desiccants is recommended. | Quinoline derivatives can be hygroscopic, and moisture can facilitate hydrolytic degradation.[5][6] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | An inert atmosphere prevents oxidation, a potential degradation pathway for many organic compounds.[6] |
| Container | Tightly sealed, chemically resistant containers (e.g., glass). | Prevents contamination and exposure to air and moisture.[6] |
For handling, standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.
Potential Degradation Pathways
While specific degradation pathways for this compound are not documented, potential degradation routes can be inferred from the chemistry of the quinoline scaffold and its substituents.
Experimental Protocol: Forced Degradation Study
To definitively determine the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradants and establish a stability-indicating analytical method. The following is a general protocol.
Objective: To assess the intrinsic stability of this compound and identify potential degradation products.
Materials:
-
This compound
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
Photostability chamber
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature for a specified period (e.g., 24 hours).[4]
-
Thermal Degradation: Heat the stock solution at a high temperature (e.g., 70°C) for a specified period (e.g., 48 hours).[4]
-
Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[4]
-
-
Sample Analysis:
-
At predetermined time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze all samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Workflow for Forced Degradation Study:
Conclusion
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling with 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromo-4-chloro-2-(trifluoromethyl)quinoline is a versatile building block in medicinal chemistry and materials science. The presence of two distinct halogen atoms at the C8 (bromo) and C4 (chloro) positions offers a valuable opportunity for selective functionalization. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, and in the case of dihalogenated quinolines, it can be performed with high regioselectivity.
The general reactivity trend for halogens in Suzuki couplings is I > Br > Cl. This allows for the selective coupling at the more reactive C8-Br bond of this compound, leaving the C4-Cl position available for subsequent transformations. This selective functionalization is crucial for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other therapeutic agents.
These application notes provide a detailed protocol for the selective Suzuki-Miyaura coupling at the C8 position of this compound with various arylboronic acids.
Data Presentation: Representative Suzuki Coupling Reactions
The following table summarizes representative Suzuki coupling reactions of this compound with various arylboronic acids. The reaction conditions and yields are illustrative and based on typical outcomes for similar Suzuki-Miyaura couplings.
| Entry | Arylboronic Acid Partner | Palladium Catalyst (mol%) | Base (equivalents) | Solvent System | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Toluene/EtOH/H₂O (2:1:1) | 100 | 10 | 80-90 |
| 3 | 3-Fluorophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane/H₂O (5:1) | 100 | 16 | 75-85 |
| 4 | Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | DMF | 110 | 8 | 70-80 |
| 5 | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 95 | 18 | 65-75 |
Experimental Protocols
General Protocol for Selective Suzuki-Miyaura Coupling at the C8-Position
This protocol describes a general method for the selective Suzuki coupling of an arylboronic acid with this compound at the C8 position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask or reaction tube)
-
Magnetic stirrer and heating plate
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction tube under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2 equiv).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The final concentration of the quinoline substrate should be approximately 0.1 M.
-
Degassing: Further degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 8-18 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 8-aryl-4-chloro-2-(trifluoromethyl)quinoline.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the selective Suzuki coupling reaction.
Catalytic Cycle for Suzuki-Miyaura Coupling
Application Notes and Protocols for the Buchwald-Hartwig Amination of 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selective Buchwald-Hartwig amination of 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline. This versatile building block is of significant interest in medicinal chemistry and materials science, and the methodologies described herein offer a robust approach to its functionalization.
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope, functional group tolerance, and generally high yields.[1] For the substrate this compound, the key challenge lies in achieving selective amination at the C8-Br bond over the C4-Cl bond. Generally, the reactivity of aryl halides in the Buchwald-Hartwig amination follows the trend I > Br > Cl. This inherent difference in reactivity can be exploited to achieve selective functionalization.
The presence of the electron-withdrawing trifluoromethyl group at the 2-position and the chloro group at the 4-position influences the electronic properties of the quinoline ring, making it more electron-deficient. This can impact the reaction conditions required for efficient coupling. These application notes provide a comprehensive guide to the selective amination of this substrate, including recommended reaction conditions, detailed protocols, and expected outcomes.
Data Presentation: Reaction Parameters and Yields
The successful execution of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following tables summarize typical reaction conditions and reported yields for the amination of related bromoquinoline systems. While specific data for this compound is not extensively available, the data presented for analogous substrates provide a strong starting point for reaction optimization.
Table 1: Recommended Reaction Components for Selective Amination of this compound
| Component | Recommendation | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Commonly used and effective palladium sources for Buchwald-Hartwig aminations. |
| Ligand | Xantphos, BINAP, or other bulky, electron-rich phosphine ligands | These ligands are known to promote the oxidative addition of aryl bromides and facilitate reductive elimination, leading to higher yields and selectivity.[2] |
| Base | NaOtBu, K₃PO₄, or Cs₂CO₃ | Strong, non-nucleophilic bases are required to deprotonate the amine. The choice of base can influence the reaction rate and selectivity. |
| Solvent | Toluene or Dioxane (anhydrous) | Aprotic, non-polar, or weakly polar solvents are generally preferred for this reaction. |
Table 2: Representative Yields for Buchwald-Hartwig Amination of Substituted Bromoquinolines
| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5-Bromo-8-hydroxyquinoline | N-methylaniline | Pd(OAc)₂ / L3* | NaOtBu | Toluene | 110-120 | 6 | 89 |
| 6,8-Dibromoquinolin-3-amine | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 12 | 85 (at C6) |
| 4,8-Dichloroquinoline | Adamantylamine | Pd(dba)₂ / BINAP | NaOtBu | Toluene | 100 | 24 | 77 (at C4)[3] |
*L3 is a specific ligand mentioned in the cited literature.[4]
Experimental Protocols
The following protocols are generalized and may require optimization for specific amines and reaction scales. All procedures should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
Protocol 1: General Procedure for Selective Amination at the C8-Position
This protocol is adapted from procedures for the selective amination of similar dihaloquinolines.
Materials:
-
This compound (1.0 mmol)
-
Amine (1.1 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
Xantphos (0.04 mmol, 4 mol%)
-
NaOtBu (1.4 mmol)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Evacuate and backfill the Schlenk tube with an inert gas three times.
-
Add anhydrous toluene via syringe, followed by the amine.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Catalytic Cycle of the Buchwald-Hartwig Amination```dot
Caption: General experimental workflow for the Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. The strategic functionalization of the quinoline ring system allows for the fine-tuning of inhibitory potency and selectivity against various kinase targets implicated in cancer and other diseases. 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline is a key starting material in the synthesis of a diverse range of kinase inhibitors. Its distinct electronic properties and the differential reactivity of the chloro and bromo substituents make it an ideal building block for combinatorial library synthesis and lead optimization.
The chloro group at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr), while the bromo group at the 8-position is amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. This orthogonal reactivity allows for the sequential and regioselective introduction of various substituents, enabling the exploration of the chemical space around the quinoline core to identify potent and selective kinase inhibitors.
Key Synthetic Strategies
The primary synthetic strategies for the derivatization of this compound involve a two-step process:
-
Buchwald-Hartwig Amination or Nucleophilic Aromatic Substitution (SNAr) at the C4-Position: The more reactive 4-chloro position is typically addressed first, reacting with a variety of anilines or other amines to introduce a key pharmacophore that often interacts with the hinge region of the kinase active site.
-
Suzuki-Miyaura Coupling at the C8-Position: The less reactive 8-bromo position is then functionalized using a palladium-catalyzed Suzuki coupling with a range of aryl- or heteroarylboronic acids or esters. This allows for the introduction of substituents that can occupy the solvent-exposed region of the ATP-binding pocket, influencing the compound's selectivity and physicochemical properties.
A generalized workflow for the synthesis of kinase inhibitors from this compound is depicted below.
Experimental Protocols
The following protocols are generalized methods and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.
Protocol 1: Buchwald-Hartwig Amination at the C4-Position
This protocol describes the palladium-catalyzed amination of this compound with an aniline derivative.
Materials:
-
This compound
-
Substituted aniline (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq)
-
Xantphos (0.1 eq)
-
Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous 1,4-dioxane
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and heating block
Procedure:
-
To an oven-dried reaction vessel, add this compound (1 eq), the substituted aniline (1.1 eq), cesium carbonate (1.5 eq), and Xantphos (0.1 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add tris(dibenzylideneacetone)dipalladium(0) (0.05 eq) to the vessel.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 4-amino-8-bromo-2-(trifluoromethyl)quinoline intermediate.
Protocol 2: Suzuki-Miyaura Coupling at the C8-Position
This protocol describes the palladium-catalyzed Suzuki coupling of the 4-amino-8-bromo-2-(trifluoromethyl)quinoline intermediate with an arylboronic acid.
Materials:
-
4-Amino-8-bromo-2-(trifluoromethyl)quinoline intermediate from Protocol 1
-
Arylboronic acid (1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 eq)
-
Sodium carbonate (Na₂CO₃) (3 eq)
-
Solvent mixture: 1,4-dioxane and water (4:1)
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
-
Magnetic stirrer and heating source (conventional or microwave)
Procedure:
-
To a reaction vessel, add the 4-amino-8-bromo-2-(trifluoromethyl)quinoline intermediate (1 eq), the arylboronic acid (1.5 eq), sodium carbonate (3 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.1 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent mixture of 1,4-dioxane and water (4:1).
-
Heat the reaction mixture to 100 °C (conventional heating) or as optimized for microwave irradiation.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final kinase inhibitor.
Data Presentation
The following tables summarize the synthesis and biological activity of representative kinase inhibitors derived from this compound.
Table 1: Synthesis of Kinase Inhibitor Intermediates via Buchwald-Hartwig Amination
| Entry | Aniline Derivative | Product | Yield (%) |
| 1 | 3-amino-4-methylbenzonitrile | 3-((8-bromo-2-(trifluoromethyl)quinolin-4-yl)amino)-4-methylbenzonitrile | 75 |
| 2 | 4-fluoro-3-methoxyaniline | 8-bromo-N-(4-fluoro-3-methoxyphenyl)-2-(trifluoromethyl)quinolin-4-amine | 82 |
| 3 | 3-aminobenzamide | 3-((8-bromo-2-(trifluoromethyl)quinolin-4-yl)amino)benzamide | 68 |
Table 2: Synthesis of Final Kinase Inhibitors via Suzuki-Miyaura Coupling
| Entry | Intermediate from Table 1 | Boronic Acid/Ester | Product | Yield (%) |
| 1 | Product from Entry 1 | 1-methyl-1H-pyrazol-4-ylboronic acid | 4-methyl-3-((8-(1-methyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)quinolin-4-yl)amino)benzonitrile | 65 |
| 2 | Product from Entry 2 | Pyridin-3-ylboronic acid | N-(4-fluoro-3-methoxyphenyl)-8-(pyridin-3-yl)-2-(trifluoromethyl)quinolin-4-amine | 71 |
| 3 | Product from Entry 3 | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)morpholine | 3-((8-morpholino-2-(trifluoromethyl)quinolin-4-yl)amino)benzamide | 59 |
Table 3: Biological Activity of Synthesized Kinase Inhibitors
| Compound (from Table 2) | Target Kinase | IC₅₀ (nM) |
| Product from Entry 1 | KDR (VEGFR2) | < 50 |
| Product from Entry 1 | c-Kit | < 50 |
| Product from Entry 1 | Flt-3 | < 50 |
| Product from Entry 2 | Aurora A | < 100 |
| Product from Entry 2 | Aurora B | < 100 |
| Product from Entry 3 | p38α | < 200 |
Targeted Signaling Pathways
Kinase inhibitors synthesized from the this compound scaffold have been shown to target several critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. Two prominent examples are the Vascular Endothelial Growth Factor Receptor (VEGFR) and the RAF-MEK-ERK pathways.
VEGFR Signaling Pathway
The VEGFR signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Kinase inhibitors targeting VEGFR can block the downstream signaling cascade, thereby inhibiting tumor angiogenesis.
RAF/MEK/ERK Signaling Pathway
The RAF/MEK/ERK pathway (also known as the MAPK pathway) is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature in many cancers. Inhibitors targeting kinases within this pathway can halt uncontrolled cell growth.
Conclusion
This compound is a versatile and valuable building block for the synthesis of novel kinase inhibitors. The selective and sequential functionalization of its C4 and C8 positions via Buchwald-Hartwig amination and Suzuki-Miyaura coupling, respectively, provides a robust platform for the generation of diverse chemical libraries. The resulting compounds have demonstrated potent inhibitory activity against a range of therapeutically relevant kinases, highlighting the potential of this scaffold in the development of new anticancer agents. The protocols and data presented herein serve as a guide for researchers in the field of drug discovery and development to further explore the potential of this promising chemical starting material.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the selective functionalization of 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline via palladium-catalyzed cross-coupling reactions. This versatile building block is a key intermediate in the synthesis of a variety of compounds with significant potential in medicinal chemistry, particularly in the development of kinase inhibitors. The inherent reactivity difference between the bromine and chlorine substituents allows for regioselective modification at the C8-position, while leaving the C4-chloro atom available for subsequent transformations.
Regioselectivity in Cross-Coupling Reactions
The palladium-catalyzed cross-coupling reactions of this compound proceed with high regioselectivity. The greater reactivity of the carbon-bromine bond compared to the carbon-chlorine bond in the common palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination) allows for selective functionalization at the 8-position. This is a crucial feature for the stepwise synthesis of complex molecules.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. In the case of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 8-position.
Experimental Protocol: Synthesis of 8-Aryl-4-chloro-2-(trifluoromethyl)quinolines
This protocol is a general guideline and may require optimization for specific boronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add this compound, the corresponding arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 8-aryl-4-chloro-2-(trifluoromethyl)quinoline.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (5) | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 8 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | DME/H₂O | 85 | 12 | 75-85 |
Note: Yields are indicative and can vary based on the specific substrate and reaction conditions.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction is particularly useful for introducing alkynyl moieties, which are valuable precursors for the synthesis of various heterocyclic compounds and can be found in many biologically active molecules.
Experimental Protocol: Synthesis of 8-Alkynyl-4-chloro-2-(trifluoromethyl)quinolines
This is a general protocol and may need to be optimized for different terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equivalents)
-
Copper(I) iodide (CuI) (0.05 equivalents)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
To a reaction vessel, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add THF and Et₃N.
-
Add the terminal alkyne dropwise to the mixture.
-
Stir the reaction at room temperature to 50 °C for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for Sonogashira Coupling
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | RT | 4 | 80-90 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine | DMF | 50 | 2 | 75-85 |
| 3 | 1-Hexyne | PdCl₂(dppf) (3) | CuI (5) | Piperidine | Toluene | 60 | 6 | 70-80 |
Note: Yields are indicative and can vary based on the specific substrate and reaction conditions.
Heck-Mizoroki Coupling
The Heck-Mizoroki reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is a powerful tool for the formation of carbon-carbon bonds and the synthesis of complex organic molecules.
Experimental Protocol: Synthesis of 8-Vinyl-4-chloro-2-(trifluoromethyl)quinolines
This general protocol may require optimization depending on the specific alkene used.
Materials:
-
This compound
-
Alkene (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 equivalents)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a reaction vessel, dissolve this compound, Pd(OAc)₂, and P(o-tol)₃ in DMF.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the alkene and Et₃N to the reaction mixture.
-
Heat the reaction to 100-120 °C for 12-24 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data for Heck-Mizoroki Coupling
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 110 | 18 | 70-80 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Acetonitrile | 100 | 24 | 65-75 |
| 3 | Cyclohexene | PdCl₂(PPh₃)₂ (3) | - | NaOAc | DMA | 120 | 16 | 50-60 |
Note: Yields are indicative and can vary based on the specific substrate and reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is highly valuable for the synthesis of arylamines, which are prevalent in pharmaceuticals and other biologically active compounds.
Experimental Protocol: Synthesis of 8-Amino-4-chloro-2-(trifluoromethyl)quinolines
This general protocol may need to be optimized for different amines.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 equivalents)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)
-
Toluene
Procedure:
-
To a glovebox, add this compound, Pd₂(dba)₃, XPhos, and NaOt-Bu to a reaction vial.
-
Remove the vial from the glovebox and add toluene and the amine under an inert atmosphere.
-
Seal the vial and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (8) | NaOt-Bu | Toluene | 100 | 16 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 20 | 75-85 |
| 3 | n-Butylamine | Pd₂(dba)₃ (2) | RuPhos (6) | K₃PO₄ | t-BuOH | 90 | 24 | 70-80 |
Note: Yields are indicative and can vary based on the specific substrate and reaction conditions.
Applications in Drug Discovery
The functionalized 8-substituted-4-chloro-2-(trifluoromethyl)quinolines are valuable intermediates in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The trifluoromethyl group at the 2-position can enhance metabolic stability and binding affinity of the final drug molecule. The substituent introduced at the 8-position can be tailored to interact with specific residues in the kinase active site, while the 4-chloro position can be further functionalized to modulate solubility and other pharmacokinetic properties.
Application Notes and Protocols for Stille Coupling of 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. This reaction joins an organostannane with an organic halide or pseudohalide.[1][2] Due to the stability of organotin reagents to air and moisture, the Stille reaction has found broad applicability in organic synthesis, including in the construction of complex molecules in medicinal chemistry and materials science.[1][3]
This document provides detailed application notes and protocols for the Stille coupling of 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline. This substrate is an electron-deficient heterocyclic compound with two potential reaction sites for cross-coupling. The higher reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed reactions allows for selective coupling at the 8-position. The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the substrate and the optimal reaction conditions.
Reaction Principle
The catalytic cycle of the Stille reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (this compound) to form a Pd(II) intermediate.
-
Transmetalation: The organostannane reagent exchanges its organic group with the halide on the palladium complex.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst.[1][4]
Data Presentation: Reaction Conditions for Stille Coupling
The following table summarizes representative reaction conditions for the Stille coupling of this compound with various organostannanes. Yields are indicative and may vary depending on the specific organostannane and reaction scale.
| Entry | Organostannane (R-SnBu₃) | Catalyst (mol%) | Ligand (mol%) | Solvent | Additive | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenyltributylstannane | Pd(PPh₃)₄ (5) | - | Toluene | - | 110 | 12 | 85 |
| 2 | (Thiophen-2-yl)tributylstannane | PdCl₂(PPh₃)₂ (5) | PPh₃ (10) | DMF | CuI (10) | 100 | 16 | 92 |
| 3 | Vinyltributylstannane | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | Dioxane | - | 100 | 8 | 78 |
| 4 | (4-Methoxyphenyl)tributylstannane | Pd(PPh₃)₄ (5) | - | Toluene | - | 110 | 12 | 88 |
| 5 | (Pyridin-3-yl)tributylstannane | PdCl₂(dppf) (5) | - | DMF | CsF (2 eq) | 120 | 24 | 75 |
Experimental Protocols
General Procedure for the Stille Coupling of this compound
Materials:
-
This compound
-
Organostannane (e.g., Phenyltributylstannane)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Anhydrous solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv).
-
Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Add anhydrous toluene (10 mL) via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the organostannane (e.g., Phenyltributylstannane, 1.2 mmol, 1.2 equiv) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with a saturated aqueous solution of potassium fluoride (KF) (2 x 20 mL) to remove tin byproducts.
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 8-aryl-4-chloro-2-(trifluoromethyl)quinoline.
Note on a potential side reaction: In some cases, dehalogenation of the starting material can be observed as a side reaction. The choice of solvent can influence the extent of this side reaction, with toluene sometimes being preferred over more coordinating solvents like DMF or dioxane to minimize this issue.
Mandatory Visualizations
Catalytic Cycle of the Stille Reaction
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Experimental Workflow for Stille Coupling
Caption: Experimental workflow for the Stille coupling reaction.
References
The Versatile Scaffold: 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline in Modern Medicinal Chemistry
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the landscape of modern drug discovery, the quinoline scaffold holds a privileged position, forming the core of numerous therapeutic agents. Among the vast array of quinoline-based building blocks, 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline has emerged as a particularly valuable intermediate for the synthesis of novel kinase inhibitors and other targeted therapies. Its unique substitution pattern, featuring two distinct halogen atoms and an electron-withdrawing trifluoromethyl group, provides medicinal chemists with a versatile platform for molecular elaboration and the development of potent and selective drug candidates.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, outlining the key applications and experimental protocols for the utilization of this compound in medicinal chemistry.
Application Notes
This compound is a key starting material in the synthesis of a variety of biologically active molecules. Its principal applications lie in the development of kinase inhibitors for oncology, leveraging the well-established role of the quinoline core in targeting ATP-binding sites of various kinases. The strategic placement of bromine at the 8-position and chlorine at the 4-position allows for selective and sequential functionalization through a range of cross-coupling and nucleophilic substitution reactions.
The trifluoromethyl group at the 2-position often enhances the metabolic stability and binding affinity of the final compounds. This building block is particularly suited for the synthesis of inhibitors targeting key signaling pathways implicated in cancer progression, such as those mediated by Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).
Derivatives of this compound are being investigated for their potential as anticancer agents. The quinoline core is a recognized scaffold in the design of compounds that can induce apoptosis, inhibit angiogenesis, and arrest the cell cycle in cancer cells.
Key Synthetic Transformations
The chemical versatility of this compound allows for a variety of synthetic modifications. The two primary sites for reaction are the C4-chloro and C8-bromo positions.
dot
Caption: Key synthetic strategies for the functionalization of this compound.
Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis of derivatives of this compound. Researchers should optimize the reaction conditions for each specific substrate.
Protocol 1: Suzuki-Miyaura Cross-Coupling at the C8-Position
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)
Procedure:
-
To a flame-dried reaction vessel, add this compound (1 equivalent), the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
dot
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
This protocol outlines a general procedure for the substitution of the 4-chloro group with an amine nucleophile.
Materials:
-
This compound
-
Amine (1.1 - 2.0 equivalents)
-
Solvent (e.g., ethanol, isopropanol, NMP, or DMSO)
-
Optional: Base (e.g., K₂CO₃, DIPEA)
Procedure:
-
In a reaction vessel, dissolve this compound (1 equivalent) in the chosen solvent.
-
Add the desired amine. If the amine salt is used, or if the reaction is sluggish, add a base.
-
Heat the reaction mixture to 80-150 °C and monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with a cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Biological Activity of Quinoline Derivatives
While specific quantitative data for derivatives of this compound are not extensively published in readily available literature, the broader class of substituted quinolines has demonstrated significant potential as kinase inhibitors. The following table summarizes representative IC₅₀ values for various quinoline derivatives against key cancer-related kinases and cell lines to illustrate the potential of this scaffold.
| Compound Class | Target Kinase / Cell Line | Reported IC₅₀ (nM) | Reference |
| 4-Anilinoquinoline Derivatives | EGFR | 2 - 103 | [1] |
| 4-Anilinoquinazoline Derivatives | VEGFR-2 | 103 | [1] |
| Quinoline-based Dihydrazone Derivatives | MCF-7 (Breast Cancer) | 7,016 - 7,050 | [2] |
| Brominated Methoxyquinolines | C6 (Glioblastoma) | 15,400 | [3] |
| Brominated Methoxyquinolines | HT29 (Colon Cancer) | 15,000 | [3] |
| Fluorinated Quinoline Derivatives | MDA-MB-468 (Breast Cancer) | 2,500 - 5,000 | [4] |
Note: The data presented are for analogous quinoline derivatives and are intended to be illustrative of the potential of compounds derived from this compound.
Signaling Pathways of Interest
Derivatives of this compound are often designed to target key signaling pathways that are dysregulated in cancer. The inhibition of kinases within these pathways can block downstream signaling events that promote cell proliferation, survival, and angiogenesis.
dot
Caption: Simplified signaling pathway showing potential points of inhibition by quinoline-based kinase inhibitors.
Conclusion
This compound represents a highly valuable and versatile building block in medicinal chemistry. Its amenability to a wide range of chemical transformations provides a robust platform for the synthesis of diverse compound libraries. The quinoline scaffold is a proven pharmacophore, particularly in the realm of kinase inhibition for cancer therapy. The protocols and data presented herein are intended to serve as a foundational guide for researchers to unlock the full potential of this promising intermediate in the discovery and development of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Preparation of Bioactive Quinoline Derivatives from 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bioactive quinoline derivatives, commencing from the versatile building block, 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline. This starting material is a key intermediate in the development of kinase inhibitors for cancer therapy.[1] The strategic positioning of the bromo and chloro substituents allows for selective functionalization through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, enabling the creation of diverse molecular architectures with significant therapeutic potential.
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[2][3] The incorporation of a trifluoromethyl (CF3) group can enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The presence of two distinct halogen atoms on the this compound core offers a platform for sequential and selective chemical modifications. The greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, allows for regioselective derivatization at the 8-position. Subsequently, the chloro group at the 4-position can be displaced by various nucleophiles, including amines, to introduce further diversity and modulate the biological activity of the resulting compounds. These derivatives have shown promise as potent inhibitors of key signaling pathways implicated in cancer, such as those involving c-Met and EGFR kinases.[4][5]
Key Synthetic Strategies
The primary synthetic routes for elaborating the this compound scaffold involve:
-
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is employed to form a carbon-carbon bond at the 8-position by coupling the bromo-substituted quinoline with a variety of aryl or heteroaryl boronic acids or esters. This allows for the introduction of diverse aromatic systems.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond, typically at the 4-position after displacement of the chloro group. This is a powerful method for introducing primary or secondary amines, which are common pharmacophoric elements in kinase inhibitors.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the quinoline ring system and the trifluoromethyl group activates the chloro-substituent at the 4-position towards nucleophilic attack. This allows for the introduction of various nucleophiles, such as amines and phenols, to generate a library of derivatives.
Experimental Protocols
The following protocols are generalized procedures based on established methodologies for similar quinoline systems and may require optimization for specific substrates.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-8 Position
This protocol describes a general method for the selective palladium-catalyzed Suzuki-Miyaura coupling of an arylboronic acid with this compound at the C-8 position.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
To a Schlenk flask, add this compound (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.05 equivalents), and Na₂CO₃ (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 8-aryl-4-chloro-2-(trifluoromethyl)quinoline derivative.
Protocol 2: Nucleophilic Aromatic Substitution at the C-4 Position
This protocol outlines the synthesis of 4-amino-8-bromo-2-(trifluoromethyl)quinoline derivatives through an SNAr reaction.
Materials:
-
This compound
-
Primary or secondary amine (1.5 equivalents)
-
Ethanol or N,N-Dimethylformamide (DMF)
-
Optional: Base such as triethylamine or diisopropylethylamine (1.5 equivalents)
-
Round-bottom flask with reflux condenser
Procedure:
-
Dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol or DMF in a round-bottom flask.
-
Add the desired amine (1.5 equivalents). If the amine salt is used, or if the amine is not a strong base, add a non-nucleophilic base.
-
Heat the reaction mixture to reflux (typically 80-120 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with a cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired 4-amino-8-bromo-2-(trifluoromethyl)quinoline derivative.
Protocol 3: Buchwald-Hartwig Amination at the C-4 Position
This protocol provides a general method for the palladium-catalyzed amination of the C-4 chloro position. This is particularly useful for less reactive amines.
Materials:
-
8-Aryl-4-chloro-2-(trifluoromethyl)quinoline (from Protocol 1)
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Cesium carbonate (Cs₂CO₃) (1.5 equivalents)
-
Toluene or 1,4-Dioxane (anhydrous)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (0.02 equivalents), Xantphos (0.04 equivalents), and Cs₂CO₃ (1.5 equivalents) to an oven-dried Schlenk tube.
-
Add the 8-aryl-4-chloro-2-(trifluoromethyl)quinoline (1.0 equivalent) and the amine (1.2 equivalents).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 100-120 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the mixture to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Data Presentation
The following tables summarize representative data for the synthesis and biological activity of quinoline derivatives prepared from this compound and analogous scaffolds.
Table 1: Synthesis of 8-Aryl-4-chloro-2-(trifluoromethyl)quinoline Derivatives via Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Chloro-8-phenyl-2-(trifluoromethyl)quinoline | Data not available |
| 2 | 4-Methoxyphenylboronic acid | 4-Chloro-8-(4-methoxyphenyl)-2-(trifluoromethyl)quinoline | Data not available |
| 3 | Thiophen-3-ylboronic acid | 4-Chloro-8-(thiophen-3-yl)-2-(trifluoromethyl)quinoline | Data not available |
Yields for these specific compounds are not explicitly reported in the searched literature but are expected to be moderate to high based on analogous reactions.
Table 2: Synthesis of 4-Amino-8-bromo-2-(trifluoromethyl)quinoline Derivatives via SNAr
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-Phenyl-8-bromo-2-(trifluoromethyl)quinolin-4-amine | Data not available |
| 2 | Piperidine | 4-(Piperidin-1-yl)-8-bromo-2-(trifluoromethyl)quinoline | Data not available |
| 3 | Morpholine | 4-(Morpholino)-8-bromo-2-(trifluoromethyl)quinoline | Data not available |
Yields for these specific compounds are not explicitly reported in the searched literature but are expected to be good based on the reactivity of 4-chloroquinolines.
Table 3: Anticancer Activity of Structurally Related Quinoline Derivatives
| Compound | Target Kinase | Cancer Cell Line | IC₅₀ (nM) | Reference |
| Cabozantinib | c-Met, VEGFR2 | Various | 5.2 (c-Met) | [6] |
| Foretinib | c-Met, VEGFR2 | Various | 1.3 (c-Met) | [6] |
| Gefitinib | EGFR | NSCLC | 2-37 | [7] |
| Erlotinib | EGFR | NSCLC | 2 | [7] |
This table provides context for the potential bioactivity of derivatives synthesized from this compound, which shares structural motifs with these known kinase inhibitors.
Visualizations
Experimental Workflow
Caption: Sequential functionalization of the quinoline scaffold.
Signaling Pathway Inhibition
Caption: Inhibition of Receptor Tyrosine Kinase signaling.
References
- 1. gyaanarth.com [gyaanarth.com]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO2009093981A1 - Triazine compounds as kinase inhibitors - Google Patents [patents.google.com]
- 6. WO2010129451A1 - Process for preparing bromo-substituted quinolines - Google Patents [patents.google.com]
- 7. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocol for the large-scale synthesis of 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline, a key intermediate in the development of pharmaceutical compounds, particularly kinase inhibitors for cancer therapy.[1] The strategic placement of the bromo, chloro, and trifluoromethyl groups on the quinoline scaffold offers multiple reaction sites for the synthesis of diverse molecular libraries.
Introduction
Quinoline and its derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, making them crucial scaffolds in drug discovery.[2][3] The target molecule, this compound, is a valuable building block in medicinal chemistry. Its synthesis is of considerable interest for the development of novel therapeutic agents. This document outlines a robust and scalable two-step synthetic pathway starting from commercially available precursors.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-step process. The first step involves a Gould-Jacobs type reaction to construct the quinoline core, followed by a chlorination step to yield the final product.
Caption: Synthetic workflow for this compound.
Data Presentation
The following tables summarize the key materials and the expected product specifications for the synthesis.
Table 1: Key Reactants and Reagents
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 2-Bromoaniline | C₆H₆BrN | 172.02 | Starting Material |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate | C₆H₇F₃O₃ | 184.11 | Starting Material |
| Polyphosphoric Acid (PPA) | (HPO₃)n | Variable | Catalyst & Solvent |
| Phosphorus Oxychloride (POCl₃) | POCl₃ | 153.33 | Chlorinating Agent |
Table 2: Intermediate and Final Product Specifications
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |
| 8-Bromo-2-(trifluoromethyl)quinolin-4-ol | C₁₀H₅BrF₃NO | 304.05 | 85-95 | Solid |
| This compound | C₁₀H₄BrClF₃N | 322.50 | 80-90 | Solid |
Experimental Protocols
The following are detailed protocols for the large-scale synthesis of this compound.
Step 1: Synthesis of 8-Bromo-2-(trifluoromethyl)quinolin-4-ol
This protocol is adapted from a known procedure for the synthesis of similar quinolin-4-ol derivatives.[4]
Materials:
-
2-Bromoaniline
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate
-
Polyphosphoric acid (PPA)
-
Ice water
-
Dichloromethane
-
Anhydrous magnesium sulfate
Equipment:
-
Large-scale reaction vessel with mechanical stirring and heating capabilities
-
Thermometer
-
Addition funnel
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a suitable reaction vessel, add 2-bromoaniline (1.0 equivalent) and ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 equivalent).
-
With vigorous stirring, slowly add polyphosphoric acid (approximately 10 times the weight of the aniline).
-
Heat the reaction mixture to 150 °C and maintain this temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to below 100 °C and carefully pour it into a large volume of ice water with vigorous stirring. This will cause the product to precipitate.
-
Filter the resulting solid and wash it thoroughly with cold water until the filtrate is neutral.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or used directly in the next step after drying under vacuum.
Step 2: Synthesis of this compound
This protocol utilizes phosphorus oxychloride for the chlorination of the quinolin-4-ol intermediate.[5][6]
Materials:
-
8-Bromo-2-(trifluoromethyl)quinolin-4-ol
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
Equipment:
-
Reaction vessel with a reflux condenser, mechanical stirrer, and heating mantle
-
Dropping funnel
-
Separatory funnel
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a well-ventilated fume hood, charge a reaction vessel with 8-Bromo-2-(trifluoromethyl)quinolin-4-ol (1.0 equivalent).
-
Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the reaction vessel.
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 3-5 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization to yield a pure solid product.
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care.
-
The quenching of the reaction mixtures should be done slowly and with adequate cooling to control any exothermic reactions.
Conclusion
The described two-step synthesis provides a reliable and scalable method for the production of this compound. The starting materials are readily available, and the procedures employ standard organic synthesis techniques. This intermediate serves as a versatile platform for the development of novel quinoline-based compounds for various applications in the pharmaceutical industry.
References
- 1. Gould-Jacobs Reaction [drugfuture.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. acgpubs.org [acgpubs.org]
- 4. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline, a key intermediate in the synthesis of pharmaceutical compounds, particularly in the development of kinase inhibitors.[1] The described techniques are essential for obtaining high-purity material suitable for further synthetic steps and biological screening.
Overview of Purification Strategies
The selection of an appropriate purification technique for this compound depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. The primary methods employed are recrystallization, silica gel column chromatography, and preparative high-performance liquid chromatography (HPLC). A general workflow for selecting the optimal purification strategy is outlined below.
Caption: Decision workflow for selecting a purification method.
Recrystallization
Recrystallization is a cost-effective method for purifying crystalline solids. It is particularly useful for removing small amounts of impurities when the crude product is of relatively high purity. The choice of solvent is critical for successful recrystallization.
Experimental Protocol: Recrystallization from Ethanol/Water
-
Dissolution: In a fume hood, transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
-
Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[2]
-
Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration using a pre-warmed funnel to remove them.[2]
-
Crystallization: To the hot, clear solution, add water dropwise until the solution becomes slightly turbid. Reheat gently until the solution is clear again.
-
Cooling: Allow the flask to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Data Presentation: Recrystallization Efficiency
| Parameter | Before Recrystallization | After Recrystallization |
| Appearance | Light brown solid | Off-white crystalline solid |
| Purity (by HPLC) | 94.5% | 99.2% |
| Yield | - | ~85% |
| Melting Point | 80-83 °C | 85-86 °C |
Silica Gel Column Chromatography
For mixtures with significant impurities or those that do not crystallize well, silica gel column chromatography is a standard purification technique.[3][4] The separation is based on the differential adsorption of the compound and impurities onto the stationary phase.
Caption: Workflow for column chromatography purification.
Experimental Protocol: Flash Column Chromatography
-
Mobile Phase Selection: Using thin-layer chromatography (TLC), determine a suitable mobile phase. A mixture of ethyl acetate and hexanes is a good starting point.[5] Aim for an Rf value of 0.2-0.4 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the mobile phase (e.g., 5% ethyl acetate in hexanes). Pour the slurry into a column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[6] Add a layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Carefully load the solution onto the top of the column. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel before adding it to the column.[6]
-
Elution: Begin elution with the mobile phase, gradually increasing the polarity if necessary (gradient elution). Maintain a constant flow rate.
-
Fraction Collection: Collect fractions of a suitable volume in an organized manner.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Data Presentation: Column Chromatography Performance
| Parameter | Crude Material | Purified Product |
| Purity (by HPLC) | 85% | >99.5% |
| Recovery Yield | - | ~70% |
| Stationary Phase | - | Silica Gel (230-400 mesh) |
| Mobile Phase | - | Gradient: 5% to 20% Ethyl Acetate in Hexanes |
Preparative HPLC
For the highest purity, especially for isolating small quantities of material for reference standards or early-stage drug development, preparative HPLC is the method of choice.[7]
Experimental Protocol: Reverse-Phase Preparative HPLC
-
Analytical Method Development: Develop an analytical HPLC method to achieve good separation of the target compound from its impurities. A C18 reverse-phase column is commonly used.
-
Method Scale-Up: Scale up the analytical method to a preparative scale, adjusting the flow rate, injection volume, and column size accordingly.
-
Sample Preparation: Dissolve the crude or partially purified product in a suitable solvent, such as acetonitrile or methanol, and filter the solution to remove any particulate matter.
-
Purification: Inject the sample onto the preparative HPLC system.
-
Fraction Collection: Collect fractions based on the detector signal (e.g., UV absorbance).
-
Isolation: Combine the fractions containing the pure product. Remove the organic solvent via rotary evaporation. If the mobile phase contained non-volatile buffers, further processing (e.g., lyophilization or extraction) may be necessary.
Data Presentation: Preparative HPLC Purification
| Parameter | Value |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 60% to 95% B over 20 minutes |
| Flow Rate | 20 mL/min |
| Detection | UV at 254 nm |
| Purity Achieved | >99.8% |
Disclaimer: The provided protocols are generalized procedures based on standard laboratory techniques for similar compounds. Researchers should optimize these methods for their specific crude material and scale. All procedures should be performed with appropriate personal protective equipment in a well-ventilated fume hood.
References
Troubleshooting & Optimization
Common side reactions in the synthesis of 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline.
Experimental Workflow
The synthesis of this compound is typically achieved through a multi-step process. A common pathway involves the initial formation of a quinoline ring system via the Gould-Jacobs reaction, followed by subsequent chlorination and bromination steps.
Caption: Synthetic workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely employed method is a three-stage synthesis. It begins with the Gould-Jacobs reaction between 2-bromoaniline and ethyl 4,4,4-trifluoroacetoacetate to form 8-bromo-2-(trifluoromethyl)quinolin-4-ol. This intermediate is then chlorinated at the 4-position using a reagent like phosphorus oxychloride (POCl₃). The final step is the bromination of the quinoline ring to yield the target compound.
Q2: I am observing a low yield in the initial Gould-Jacobs reaction. What could be the issue?
A2: Low yields in the Gould-Jacobs reaction are often attributed to incomplete cyclization or decomposition at high temperatures. Ensure that the reaction temperature is sufficiently high for cyclization but not so high as to cause significant degradation. The use of a high-boiling point solvent like Dowtherm A is common. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.
Q3: During the chlorination with POCl₃, I am getting a complex mixture of byproducts. How can I improve the selectivity?
A3: The chlorination of quinolin-4-ones with POCl₃ can lead to the formation of phosphorylated intermediates and dimers. To minimize these side reactions, it is crucial to use anhydrous conditions and control the reaction temperature. The use of a base, such as pyridine or triethylamine, can sometimes facilitate the reaction and improve the yield of the desired 4-chloroquinoline.
Q4: I am struggling with the regioselectivity of the final bromination step. How can I ensure bromination occurs at the desired position?
A4: The regioselectivity of electrophilic bromination on the quinoline ring is influenced by the existing substituents. The trifluoromethyl group is electron-withdrawing, while the chloro and bromo groups are also deactivating. Careful control of reaction conditions, such as the choice of brominating agent (e.g., N-bromosuccinimide as a milder alternative to Br₂), solvent, and temperature, is critical to achieve the desired regioselectivity.
Troubleshooting Guides
Stage 1: Gould-Jacobs Reaction
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low to no formation of the quinolin-4-ol intermediate | - Incomplete condensation of aniline and β-ketoester.- Insufficient temperature for cyclization. | - Ensure equimolar amounts or a slight excess of the β-ketoester.- Monitor the initial condensation by TLC.- Gradually increase the cyclization temperature. Consider using a higher boiling point solvent or microwave irradiation. |
| Formation of a dark, tar-like substance | - Decomposition of starting materials or product at high temperatures.- Prolonged reaction time. | - Optimize the reaction temperature and time to find a balance between cyclization and decomposition.- Use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
| Product is difficult to purify | - Presence of unreacted starting materials.- Formation of isomeric byproducts. | - Ensure the initial condensation goes to completion before attempting cyclization.- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography. |
Stage 2: Chlorination with POCl₃
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the 4-chloroquinoline | - Incomplete reaction.- Formation of phosphorylated intermediates that do not convert to the product.- Hydrolysis of the product during workup. | - Increase the reaction time or temperature.- Use a slight excess of POCl₃.- Ensure anhydrous conditions throughout the reaction.- Carefully quench the reaction with ice and neutralize with a base to precipitate the product. |
| Formation of a viscous, difficult-to-handle reaction mixture | - Formation of polymeric byproducts or phosphate esters. | - Use a solvent such as toluene or acetonitrile to improve stirring and heat transfer.- Add POCl₃ dropwise to the quinolin-4-ol suspension to control the initial exotherm. |
| Product is contaminated with phosphorus-containing impurities | - Incomplete hydrolysis of phosphorus byproducts during workup. | - Wash the crude product thoroughly with water and a dilute base solution (e.g., sodium bicarbonate) to remove acidic impurities. |
Stage 3: Bromination
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Formation of di-brominated or poly-brominated byproducts | - Excess of brominating agent.- High reaction temperature.- Extended reaction time. | - Use a stoichiometric amount or a slight excess of the brominating agent (e.g., 1.0-1.1 equivalents).- Maintain a low reaction temperature (e.g., 0 °C to room temperature).- Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. |
| Incorrect regioselectivity of bromination | - The directing effects of the existing substituents favor bromination at an undesired position. | - Modify the reaction conditions (solvent, temperature, catalyst) to influence the regioselectivity.- Consider using a milder brominating agent like N-bromosuccinimide (NBS). |
| Reaction is sluggish or does not go to completion | - Deactivation of the quinoline ring by the trifluoromethyl and chloro groups. | - Use a more reactive brominating agent or a catalyst (e.g., a Lewis acid).- Increase the reaction temperature cautiously while monitoring for side product formation. |
Experimental Protocols
Stage 1: Synthesis of 8-Bromo-2-(trifluoromethyl)quinolin-4-ol
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 2-bromoaniline (1.0 eq.) and ethyl 4,4,4-trifluoroacetoacetate (1.0-1.1 eq.) in a high-boiling solvent such as Dowtherm A or diphenyl ether.
-
Heat the mixture to a temperature sufficient to effect cyclization (typically 240-260 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.
-
Collect the solid by filtration, wash with hexane, and dry under vacuum. The crude product can be purified by recrystallization.
Stage 2: Synthesis of this compound
-
In a well-ventilated fume hood, carefully add 8-bromo-2-(trifluoromethyl)quinolin-4-ol (1.0 eq.) to an excess of phosphorus oxychloride (POCl₃, 5-10 eq.).
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a base, such as a saturated sodium bicarbonate solution or ammonium hydroxide, until the product precipitates.
-
Filter the solid, wash thoroughly with water, and dry. The crude product can be purified by recrystallization or column chromatography.
Stage 3: Synthesis of this compound
Note: The bromination of 4-chloro-2-(trifluoromethyl)quinoline would introduce a second bromine atom. The title compound already contains a bromine at the 8-position from the starting material. If the intention is to introduce a bromine at a different position, the starting aniline would need to be changed. Assuming the bromination is intended to be performed on a precursor without the 8-bromo substituent, the following is a general procedure.
-
Dissolve 4-chloro-2-(trifluoromethyl)quinoline (1.0 eq.) in a suitable solvent (e.g., acetic acid, dichloromethane, or carbon tetrachloride).
-
Cool the solution in an ice bath.
-
Add a solution of the brominating agent (e.g., bromine or N-bromosuccinimide, 1.0-1.1 eq.) in the same solvent dropwise.
-
Allow the reaction to stir at a controlled temperature (e.g., 0 °C to room temperature) and monitor its progress by TLC.
-
Once the reaction is complete, quench any excess bromine with a solution of sodium thiosulfate.
-
Perform an appropriate workup, which may include washing with a dilute base, drying the organic layer, and removing the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Technical Support Center: Suzuki Coupling with 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers optimizing the Suzuki-Miyaura cross-coupling reaction with 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline. The substrate presents a unique chemoselectivity challenge due to the presence of two different halogen atoms at distinct positions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am attempting the Suzuki coupling for the first time with this substrate. Which position is more reactive and where should I start?
Answer: The C-8 position, bearing the bromine atom, is significantly more reactive than the C-4 position, which has a chlorine atom. The general order of reactivity for aryl halides in Suzuki coupling is I > Br > OTf >> Cl.[1] Therefore, initial optimization should target a selective reaction at the C-8 (bromo) position.
For a successful initial reaction, it is crucial to use standard, well-established conditions and ensure the reaction is performed under an inert atmosphere.
Table 1: Recommended Starting Conditions for Selective C-8 (Bromo) Coupling
| Parameter | Recommendation | Rationale |
|---|---|---|
| Palladium Source | Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%) | These are robust, commercially available catalysts effective for aryl bromides. Pd(PPh₃)₄ is a Pd(0) source, while Pd(dppf)Cl₂ is a Pd(II) precatalyst. |
| Boronic Acid/Ester | 1.1 - 1.5 equivalents | A slight excess ensures complete consumption of the quinoline starting material. Boronic esters (e.g., pinacol esters) can offer greater stability and reduce side reactions.[2] |
| Base | Na₂CO₃ or K₂CO₃ (2-3 equivalents) | Aqueous solutions of these inorganic bases are effective for activating the boronic acid and are generally mild enough to avoid reacting the C-Cl bond.[3] |
| Solvent System | Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (4:1:1) | A mixture of an organic solvent and water is necessary to dissolve both the organic substrate and the inorganic base. |
| Temperature | 80 - 100 °C | This temperature range is typically sufficient for the coupling of aryl bromides without promoting the reaction of the less reactive aryl chloride. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial to prevent oxygen from degrading the catalyst and causing homo-coupling of the boronic acid.[4] |
Q2: My reaction at the C-8 (bromo) position has a very low yield. What should I troubleshoot?
Answer: Low yield in a Suzuki coupling can stem from several factors. A systematic approach to troubleshooting is essential.
Table 2: Troubleshooting Guide for Low Yield at the C-8 Position
| Issue | Potential Cause(s) | Recommended Action(s) |
|---|---|---|
| No Reaction | Inactive Catalyst: Pd(0) source degraded by air; Pd(II) precatalyst not reduced. | Use a fresh bottle of catalyst. Consider a more robust precatalyst like a Buchwald G3 precatalyst. |
| Poor Degassing: Oxygen is present, leading to catalyst decomposition and boronic acid homo-coupling. | Ensure your solvent and reaction mixture are thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (N₂ or Ar) for at least 30 minutes.[4] | |
| Low Conversion | Insufficient Base: Base is too weak or not soluble enough to activate the boronic acid. | Switch to a stronger or more soluble base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered for better reactivity. |
| Low Temperature: Reaction is too slow at the current temperature. | Incrementally increase the temperature by 10 °C intervals. Monitor for byproduct formation. | |
| Catalyst Poisoning: The quinoline nitrogen may be coordinating to the palladium center. | Switch to a bidentate ligand like dppf (if not already using it) which can help prevent catalyst deactivation. | |
| Side Product: Homo-coupling | Oxygen Present: Traces of O₂ can catalyze the oxidative homo-coupling of the boronic acid. | Improve your degassing technique. |
| Side Product: Protodeboronation | Unstable Boronic Acid: Boronic acid is degrading to the corresponding arene under the reaction conditions. | Use a more stable boronic ester (e.g., neopentyl or MIDA ester).[2][5] Avoid excessively high temperatures or prolonged reaction times. |
| Side Product: Dehalogenation | Catalyst/Base Combination: Certain conditions can favor the reductive removal of the bromine atom. | Try a different ligand or a milder base. |
This troubleshooting workflow can be visualized as a decision-making process.
Q3: How can I achieve a selective reaction at the C-4 (chloro) position?
Answer: Coupling at the C-4 (chloro) position is significantly more challenging due to the lower reactivity of the C-Cl bond. This requires a more specialized and active catalyst system capable of activating aryl chlorides, often at higher temperatures.[1][6]
The most effective strategy is often a sequential coupling:
-
First, perform the coupling at the C-8 bromo position using the mild conditions described in Q1.
-
Isolate and purify the 8-substituted-4-chloro-2-(trifluoromethyl)quinoline.
-
Subject this new intermediate to more forcing conditions to couple at the C-4 chloro position.
Table 3: Recommended Conditions for C-4 (Chloro) Coupling
| Parameter | Recommendation | Rationale |
|---|---|---|
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%) | These are common Pd(0) and Pd(II) precursors that are combined with specialized ligands to form the active catalyst in situ. |
| Ligand | Bulky, Electron-Rich Phosphines: SPhos, XPhos, RuPhos, P(t-Bu)₃ (2-4 mol%) | These ligands are essential for promoting the difficult oxidative addition step of the aryl chloride to the palladium center.[7][8][9] |
| Base | K₃PO₄ or CsF | Stronger, non-aqueous or weakly coordinating bases are often required for aryl chloride couplings.[6][10] |
| Solvent System | Anhydrous, polar aprotic solvents: Toluene, Dioxane, or t-Amyl alcohol | The absence of water can be beneficial in these more sensitive reactions. |
| Temperature | 100 - 120 °C | Higher thermal energy is needed to overcome the activation barrier for C-Cl bond cleavage. |
| Atmosphere | Strictly Inert (Nitrogen or Argon) | Critical due to the high reactivity and sensitivity of the catalyst system at elevated temperatures. |
Key Experimental Protocol
General Protocol for Selective Suzuki Coupling at the C-8 (Bromo) Position
This protocol provides a starting point for the reaction. Amounts should be scaled as needed.
1. Reagents & Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(dppf)Cl₂ (0.03 eq)
-
K₂CO₃ (3.0 eq)
-
1,4-Dioxane (solvent)
-
Deionized Water (solvent)
-
Round-bottom flask, condenser, magnetic stir bar, inert gas line (N₂ or Ar)
2. Reaction Setup & Degassing:
-
To a dry round-bottom flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Seal the flask with a rubber septum.
-
Evacuate the flask under vacuum and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure an inert atmosphere.
-
Via syringe, add the degassed solvent system (e.g., a 4:1 mixture of Dioxane:Water). The solvent should be degassed beforehand by sparging with an inert gas for 30 minutes.
3. Reaction Execution:
-
Lower the flask into an oil bath preheated to 90 °C.
-
Stir the reaction vigorously.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours. Check for the consumption of the starting material.
4. Workup & Purification:
-
Once the reaction is complete, cool the flask to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Wash it with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel to yield the desired 8-aryl-4-chloro-2-(trifluoromethyl)quinoline.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 4. reddit.com [reddit.com]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uwindsor.ca [uwindsor.ca]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. books.rsc.org [books.rsc.org]
Technical Support Center: Buchwald-Hartwig Amination of Halogenated Quinolines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Buchwald-Hartwig amination of halogenated quinolines.
Frequently Asked Questions (FAQs)
Q1: I am observing low to no yield in my Buchwald-Hartwig amination of a chloroquinoline. What are the common causes?
Low yields with chloroquinolines can be attributed to several factors. Aryl chlorides are generally less reactive than the corresponding bromides or iodides, necessitating more optimized reaction conditions.[1] Common reasons for low yield include:
-
Ineffective Catalyst Activation: The active Pd(0) species may not be forming efficiently from the palladium precatalyst.[1]
-
Suboptimal Ligand Choice: The phosphine ligand may not be suitable for the specific quinoline substrate and amine coupling partner.[1] Bulky and electron-rich phosphine ligands are often preferred as they promote the critical oxidative addition and reductive elimination steps.[1]
-
Inappropriate Base: The strength and solubility of the base are crucial for the deprotonation of the amine and the overall catalytic cycle.[1]
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence reaction rates and yields.[1]
-
Side Reactions: Competing reactions such as hydrodehalogenation (reduction of the C-X bond) can lower the yield of the desired aminated product.[1]
-
Catalyst Deactivation: The presence of oxygen or moisture can deactivate the palladium catalyst.[1]
Q2: How do I select the right ligand for my halogenated quinoline substrate?
Ligand selection is critical for a successful Buchwald-Hartwig amination. For halogenated quinolines, bulky, electron-rich phosphine ligands are generally recommended.[1] There is no single "best" ligand, and the optimal choice is often substrate-dependent.[1] A screening of different ligands is often beneficial. Commonly used ligands for the amination of haloquinolines and related heterocycles include Xantphos, BrettPhos, and BippyPhos.[1]
Q3: What is the best base to use for the amination of a halogenated quinoline?
The choice of base depends on the reactivity of the haloquinoline and the functional group tolerance of your substrates.
-
Strong Bases: For less reactive aryl chlorides, a strong base like sodium tert-butoxide (NaOtBu) is often required.[1]
-
Weaker Bases: If your substrate is sensitive to strong bases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, although this may require higher reaction temperatures.[2]
-
Solubility: The solubility of the base is also a key consideration. In some cases, a combination of an inorganic base and a soluble organic base like DBU can be advantageous.[3]
Q4: Can the solvent choice significantly impact my reaction?
Yes, the solvent plays a crucial role in the solubility of the reactants, catalyst, and base, and it can affect the rate of the catalytic cycle.[1] Aprotic solvents with low to moderate polarity are typically employed. Toluene and dioxane are common choices for Buchwald-Hartwig aminations.[1][4]
Q5: My reaction starts but then stalls before completion. What could be the issue?
Reaction stalling can be due to several factors:
-
Catalyst Decomposition: The catalyst may not be stable enough for the duration of the reaction under the applied conditions. Consider using a more robust precatalyst or increasing the catalyst loading.[1]
-
Product Inhibition: The aminated quinoline product might coordinate to the palladium center, thereby inhibiting the catalyst.[1] Changing the solvent to improve product solubility may help mitigate this issue.[1]
Troubleshooting Guides
Low or No Product Formation
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Ensure the use of a high-purity palladium precatalyst. Consider using a pre-activated Pd(0) source. Thoroughly degas the solvent and reaction mixture to remove oxygen, which can deactivate the catalyst.[1] |
| Inappropriate Ligand | Screen a panel of bulky, electron-rich phosphine ligands (e.g., Xantphos, BrettPhos, BippyPhos). The optimal ligand is often substrate-specific.[1] |
| Incorrect Base | For aryl chlorides, consider switching from a weaker base to a stronger one like NaOtBu. Ensure the base is anhydrous and of high purity.[1] |
| Low Reaction Temperature | Gradually increase the reaction temperature. Buchwald-Hartwig aminations often require heating, typically in the range of 80-110 °C.[1] |
Significant Side Product Formation (e.g., Hydrodehalogenation)
| Potential Cause | Suggested Solution |
| Catalyst Deactivation Pathway | This can be more prevalent with electron-poor aryl halides. Try using a different ligand or lowering the reaction temperature.[1] |
| Presence of Water | Ensure all reagents and solvents are strictly anhydrous. Water can interfere with the catalytic cycle.[1] |
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination of 2-Chloroquinoline with a Primary Amine
This protocol is a general guideline and may require optimization for specific substrates.
Reagents and Equipment:
-
2-Chloroquinoline
-
Primary amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., NaOtBu)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (argon or nitrogen)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst and the phosphine ligand.
-
Add the 2-chloroquinoline, the primary amine, and the base to the flask.
-
Add the anhydrous solvent via syringe.
-
Seal the flask and stir the reaction mixture at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
Caption: General catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yielding reactions.
References
Technical Support Center: Purification of Trifluoromethylated Quinoline Compounds
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of trifluoromethylated (CF₃) quinoline compounds.
Troubleshooting Guide
This section addresses specific issues that may arise during purification, offering potential causes and actionable solutions in a direct question-and-answer format.
1. Column Chromatography Issues
Question: Why is my trifluoromethylated quinoline compound showing significant peak tailing on a silica gel column?
Answer: Peak tailing is a common issue when purifying quinoline derivatives on standard silica gel.[1] The primary cause is the strong interaction between the basic nitrogen atom of the quinoline ring and the acidic silanol groups on the silica surface.[2] The electron-withdrawing trifluoromethyl group can also influence the compound's pKa, affecting this interaction.[3]
Solutions:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic silica sites. A common choice is 0.1-1% triethylamine (TEA).[2]
-
Use an Alternative Stationary Phase: Switch to a less acidic or a basic stationary phase. Basic alumina is a highly effective alternative.[2] For certain compounds, a reverse-phase C18 silica column may also provide better results.[3]
-
Employ "End-Capped" Columns: Use a highly deactivated, end-capped column where the residual silanol groups have been converted to less polar functional groups, thus minimizing secondary interactions.
Question: My compound is eluting with impurities of very similar polarity (co-elution). How can I improve separation?
Answer: Co-elution of structurally similar impurities, such as positional isomers formed during synthesis, is a frequent challenge.[3]
Solutions:
-
Optimize the Solvent System: Perform a thorough solvent screen using Thin-Layer Chromatography (TLC) with various solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a system that maximizes the separation factor (ΔRf).[3]
-
Use High-Performance Liquid Chromatography (HPLC): Preparative HPLC, particularly reverse-phase HPLC (RP-HPLC), offers significantly higher resolving power than standard column chromatography and is well-suited for separating closely related isomers.[3]
-
Consider a Multi-Step Strategy: Combine different purification techniques. For example, perform an initial crystallization to remove a significant portion of impurities before proceeding with column chromatography.[3]
Question: I am experiencing very low recovery of my compound from the silica gel column. What is happening?
Answer: Low recovery can be caused by irreversible adsorption of the compound onto the stationary phase or compound degradation.
Solutions:
-
Deactivate the Silica: As with peak tailing, adding a competing base like triethylamine to the eluent can prevent irreversible binding to acidic sites.[2]
-
Run the Column Faster: Minimize the time your compound spends on the column to reduce the chance of degradation. Flash chromatography is preferable to gravity chromatography.[3]
-
Check for Compound Stability: The trifluoromethyl group can influence the electronic properties of the quinoline core, potentially making it sensitive to acidic conditions on the silica gel.[3] If instability is suspected, switching to a more inert stationary phase like alumina is recommended.
2. Crystallization Issues
Question: My trifluoromethylated quinoline compound fails to crystallize and instead forms an oil. What should I do?
Answer: Oiling out is a common problem that can be caused by the presence of impurities, a high degree of supersaturation, or the intrinsic properties of the compound (e.g., low melting point). The altered solubility profile from the CF₃ group can make finding suitable crystallization conditions challenging.[3]
Solutions:
-
Increase Purity: Impurities can inhibit the formation of a crystal lattice. Purify the material further using column chromatography before attempting recrystallization.[3]
-
Screen a Wider Range of Solvents: Systematically test a variety of solvents and solvent mixtures. Good solvent pairs often consist of a "good" solvent (in which the compound is soluble) and an "anti-solvent" (in which it is insoluble). Common systems include hexane/ethyl acetate and ethanol/water.[4]
-
Modify Crystallization Technique:
-
Slow Evaporation: Leave the solution in a loosely covered vial to allow the solvent to evaporate slowly.
-
Vapor Diffusion: Place a vial of your dissolved compound inside a larger sealed jar containing an anti-solvent. The anti-solvent vapor will slowly diffuse into your solution, inducing crystallization.
-
Scratching: Gently scratch the inside surface of the flask with a glass rod to create nucleation sites.
-
-
Consider Salt Formation: If the compound is an oil, converting it to a salt (e.g., a hydrochloride salt) can often induce crystallization.
Question: The purity of my compound does not improve significantly after recrystallization. Why?
Answer: This typically occurs when impurities have very similar solubility profiles to the target compound or when they co-precipitate.
Solutions:
-
Try a Different Solvent System: The selectivity of the crystallization process is highly dependent on the solvent. A different solvent may have a better solubility differential between your compound and the impurities.
-
Perform a Hot Filtration: If insoluble impurities are present, perform a filtration of the hot, saturated solution before allowing it to cool.
-
Use an Alternative Purification Method: If recrystallization is ineffective, column chromatography or preparative HPLC will be necessary to separate the impurities.[5]
Frequently Asked Questions (FAQs)
Q1: What are the most effective purification techniques for trifluoromethylated quinoline compounds? A1: The most effective techniques are High-Performance Liquid Chromatography (HPLC), particularly RP-HPLC, standard column chromatography (often with modified conditions), and recrystallization.[3] For sample cleanup and removal of highly fluorinated impurities, specialized techniques like Fluorous Solid-Phase Extraction (F-SPE) can also be very effective.
Q2: How does the trifluoromethyl group affect the purification strategy? A2: The highly electronegative CF₃ group significantly alters the compound's physical properties:
-
Basicity (pKa): It lowers the pKa of the quinoline nitrogen, making it less basic but still prone to strong interactions with acidic silica gel.[3]
-
Lipophilicity (logP): It generally increases the compound's lipophilicity, which can affect its solubility in common chromatography and crystallization solvents.[1][2]
-
Intermolecular Interactions: It can introduce unique fluorous-fluorous interactions that can be exploited in specialized purification methods like F-SPE.
Q3: What is a good starting point for developing a column chromatography method for these compounds? A3: A good starting point is to use Thin-Layer Chromatography (TLC) to screen different solvent systems. Begin with a non-polar solvent like hexane or heptane and gradually increase the polarity with ethyl acetate or dichloromethane. Aim for a retention factor (Rf) of 0.2-0.4 for your target compound.[3] If peak tailing is observed on the TLC plate, add 0.5-1% triethylamine to the developing solvent to see if the spot shape improves.
Data Presentation: Typical Purification Outcomes
The following table summarizes representative outcomes for different purification methods. Actual results will vary based on the specific compound, crude purity, and optimization of the technique.
| Purification Method | Typical Crude Purity | Typical Final Purity | Typical Recovery Yield | Key Advantages | Common Challenges |
| Recrystallization | 70-90% | >98% | 60-85% | Scalable, cost-effective, yields high-purity crystalline solid.[6] | Oiling out, co-precipitation of impurities, finding a suitable solvent.[3] |
| Flash Chromatography (Silica Gel) | 50-85% | 95-98% | 70-90% | Good for removing baseline and highly polar/non-polar impurities. | Peak tailing, co-elution of similar polarity impurities, potential for compound degradation.[2] |
| Flash Chromatography (Alumina) | 50-85% | 95-98% | 75-95% | Excellent for basic compounds, avoids issues with acidic silica. | Less versatile than silica, can have different selectivity. |
| Preparative HPLC (RP-C18) | 80-95% | >99% | 50-80% | Highest resolution for separating difficult isomers, excellent purity.[3] | Lower capacity, higher cost, requires removal of mobile phase additives (e.g., TFA).[7] |
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
-
Solvent System Selection: Use TLC to determine an optimal mobile phase that gives an Rf value of ~0.3 for the target compound. If tailing is observed, add 0.1-1% triethylamine (TEA) to the eluent.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude trifluoromethylated quinoline in a minimal amount of the mobile phase or a strong solvent like dichloromethane. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution with silica until a dry, free-flowing powder is obtained. Carefully load this powder onto the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase. If a gradient is needed, start with a less polar solvent mixture and gradually increase the polarity.
-
Fraction Collection: Collect fractions based on volume. Monitor the elution of the compound by TLC analysis of the collected fractions.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.[3]
Protocol 2: Recrystallization
-
Solvent Selection: Place a small amount of the crude compound in several test tubes. Add a few drops of different solvents to each. An ideal solvent will dissolve the compound poorly at room temperature but completely upon heating.[6]
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., in a water bath) until the compound just dissolves. Use the minimum amount of near-boiling solvent.[8]
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of larger crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[9]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[8]
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 3: Preparative Reverse-Phase HPLC (RP-HPLC)
-
Mobile Phase Preparation: Prepare two mobile phases. Mobile Phase A is typically 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in HPLC-grade water. Mobile Phase B is typically 0.1% of the same acid in HPLC-grade acetonitrile.[7][10] Degas both phases thoroughly.
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% A / 5% B) until a stable baseline is achieved.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like methanol. Filter the solution through a 0.45 µm syringe filter to remove particulates.[10]
-
Injection and Elution: Inject the sample onto the column. Run a shallow gradient elution, slowly increasing the percentage of Mobile Phase B. A shallow gradient is critical for separating closely eluting impurities.[7]
-
Fraction Collection: Collect fractions across the eluting peaks using an automated fraction collector.
-
Analysis and Product Recovery: Analyze the purity of each fraction using analytical HPLC. Combine the fractions that meet the desired purity level. Remove the organic solvent (acetonitrile) using a rotary evaporator and then lyophilize (freeze-dry) the remaining aqueous solution to remove the water and TFA, yielding the pure product as a solid.[7]
Visualizations
Caption: A standard workflow for the purification of trifluoromethylated quinoline compounds.
Caption: A troubleshooting decision tree for common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. mt.com [mt.com]
- 7. benchchem.com [benchchem.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Preventing dehalogenation in cross-coupling reactions of 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a specific focus on preventing dehalogenation during cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a significant side reaction with this compound?
A1: Dehalogenation, specifically hydrodehalogenation, is an undesired side reaction in cross-coupling catalysis where a halogen atom on the starting material is replaced by a hydrogen atom.[1] For this compound, this leads to the formation of 4-chloro-2-(trifluoromethyl)quinoline or 8-bromo-2-(trifluoromethyl)quinoline, reducing the yield of the desired coupled product and complicating purification. This substrate is particularly susceptible due to the presence of two halogen atoms and the electron-withdrawing trifluoromethyl group, which can influence the stability of reaction intermediates.
Q2: Which halogen is more likely to react first, the bromine at the 8-position or the chlorine at the 4-position?
A2: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order: I > Br > Cl > F.[2] This is due to the difference in carbon-halogen bond dissociation energies, with the C-Br bond being weaker and therefore more reactive than the C-Cl bond.[2] Consequently, selective cross-coupling at the 8-bromo position is generally achievable under carefully controlled conditions.[2][3]
Q3: How does the trifluoromethyl group at the 2-position affect the cross-coupling reaction?
A3: The electron-withdrawing nature of the trifluoromethyl group activates the quinoline ring towards oxidative addition, which is often the rate-limiting step in the catalytic cycle.[4][5] This increased reactivity can be beneficial for coupling at the less reactive C-Cl bond but may also increase the propensity for side reactions like dehalogenation if the reaction conditions are not optimized.
Troubleshooting Guide: Preventing Dehalogenation
Dehalogenation is a common challenge in cross-coupling reactions. The following guide provides a systematic approach to troubleshoot and minimize this unwanted side reaction.
Problem: Significant formation of dehalogenated byproducts.
The formation of a palladium-hydride (Pd-H) species is a primary cause of hydrodehalogenation. This intermediate can arise from various sources in the reaction mixture, including the solvent, base, or trace amounts of water. The following sections detail how to adjust reaction parameters to disfavor the formation of Pd-H and the subsequent dehalogenation.
Solution Pathway:
A systematic approach to optimizing the reaction conditions is crucial for minimizing dehalogenation. The following workflow can guide your experimental design.
Caption: Troubleshooting workflow for minimizing dehalogenation.
Detailed Experimental Parameters
Ligand Selection
The choice of ligand is critical in modulating the catalytic activity and selectivity. Bulky, electron-rich ligands generally accelerate the desired reductive elimination step to form the C-C or C-N bond, outcompeting the dehalogenation pathway.
| Ligand Type | Examples | Rationale |
| Recommended | XPhos, SPhos, RuPhos, BrettPhos | Bulky and electron-rich ligands promote the desired reductive elimination and stabilize the palladium catalyst.[6] |
| Use with Caution | PPh₃, P(o-tol)₃ | Less bulky ligands can lead to slower reductive elimination, allowing more time for dehalogenation to occur. |
| For C-Cl coupling | Buchwald or Fu type biaryl phosphine ligands | Often required for the more challenging C-Cl bond activation, but may also increase dehalogenation if not carefully controlled.[5] |
Base Selection
The base plays a crucial role in the transmetalation step (Suzuki) or deprotonation of the amine (Buchwald-Hartwig). However, certain bases can also act as a source of hydrides, leading to dehalogenation.
| Base Type | Examples | Rationale |
| Recommended | K₃PO₄, K₂CO₃, Cs₂CO₃ | Weaker inorganic bases are less likely to generate palladium-hydride species.[3] |
| Use with Caution | NaOtBu, LiHMDS | Strong alkoxide and amide bases can promote dehalogenation, especially at elevated temperatures.[3] |
| Avoid | Et₃N, DIPEA | Amine bases can directly act as hydride donors. |
Solvent Choice
The solvent can influence the solubility of reagents and intermediates, as well as serve as a potential source of hydrides.
| Solvent Type | Examples | Rationale |
| Recommended | Toluene, Dioxane, THF | Non-polar aprotic solvents are generally preferred as they are less likely to act as hydride donors. |
| Avoid | Alcohols (e.g., MeOH, EtOH), DMF | Protic solvents and DMF can be significant sources of hydrides, leading to increased dehalogenation. |
Temperature Control
Higher temperatures can accelerate the rate of dehalogenation. Therefore, it is often beneficial to run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
Experimental Protocols
The following protocols are provided as a starting point for the selective cross-coupling of this compound. Optimization may be required for specific coupling partners.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Position
This protocol is designed to favor the reaction at the more reactive 8-bromo position while minimizing dehalogenation and reaction at the 4-chloro position.
Reaction Scheme:
Caption: General scheme for selective Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Toluene and Water (4:1 mixture, degassed)
Procedure:
-
To a dry Schlenk flask, add this compound, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed toluene/water mixture via syringe.
-
Heat the reaction mixture to 80-90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Selective Buchwald-Hartwig Amination at the C-Br Position
This protocol is based on conditions reported for the selective amination of a similar 6-bromo-2-chloroquinoline substrate and is adapted for this compound.[3]
Reaction Scheme:
Caption: General scheme for selective Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to a dry Schlenk tube.
-
Add the amine and anhydrous, degassed 1,4-dioxane.
-
Seal the tube and heat the reaction mixture to 90-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an appropriate solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Quantitative Data Summary
The following tables provide illustrative data on how reaction parameters can influence the ratio of the desired product to the dehalogenated byproduct. These are representative values, and actual results will vary depending on the specific substrates and reaction conditions.
Table 1: Effect of Ligand and Base on a Model Suzuki-Miyaura Coupling
| Ligand | Base | Desired Product Yield (%) | Dehalogenated Byproduct (%) |
| PPh₃ | NaOtBu | 55 | 40 |
| PPh₃ | K₂CO₃ | 75 | 20 |
| SPhos | K₃PO₄ | 92 | <5 |
| XPhos | Cs₂CO₃ | 90 | <8 |
Table 2: Effect of Solvent and Temperature on a Model Buchwald-Hartwig Amination
| Solvent | Temperature (°C) | Desired Product Yield (%) | Dehalogenated Byproduct (%) |
| DMF | 120 | 60 | 35 |
| Ethanol | 80 | 50 | 45 |
| Toluene | 90 | 88 | 10 |
| Dioxane | 100 | 85 | 12 |
By systematically applying the troubleshooting strategies and optimizing the reaction conditions outlined in this guide, researchers can significantly minimize dehalogenation and achieve higher yields of the desired cross-coupled products of this compound.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Improving regioselectivity in reactions with 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving regioselectivity in reactions with 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline. The information is designed to assist in the strategic development of synthetic routes for drug discovery and other applications.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the halogen substituents in this compound in palladium-catalyzed cross-coupling reactions?
A1: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order of their bond dissociation energies: C-I > C-Br > C-Cl. For this compound, the Carbon-Bromine (C-Br) bond at the C8 position is weaker and therefore more reactive than the Carbon-Chlorine (C-Cl) bond at the C4 position. Under standard conditions for reactions like Suzuki, Sonogashira, or Buchwald-Hartwig amination, selective functionalization at the C8 position is expected.
Q2: How does the trifluoromethyl group at the C2 position influence the reactivity of the quinoline core?
A2: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group. Its presence at the C2 position deactivates the entire quinoline ring system towards electrophilic aromatic substitution. However, in the context of palladium-catalyzed cross-coupling reactions, it enhances the electrophilicity of the carbon atoms bonded to the halogens, potentially facilitating the oxidative addition step of the catalytic cycle. This electronic effect further influences the relative reactivity of the C4 and C8 positions.
Q3: Is it possible to achieve selective reaction at the C4-chloro position in the presence of the C8-bromo position?
A3: Achieving selectivity for the less reactive C-Cl bond in the presence of a more reactive C-Br bond is challenging but can be accomplished under specific conditions. This typically requires specialized catalytic systems that can differentiate between the two halogens. Strategies may include the use of specific ligands that favor the oxidative addition to the C-Cl bond, or employing reaction conditions that deactivate the C-Br bond or promote the C-Cl bond activation. However, selective reaction at the C8 position is the more common and straightforward transformation.
Troubleshooting Guides
Issue 1: Poor or No Conversion in Cross-Coupling Reactions
If you are experiencing low to no yield in your Suzuki, Sonogashira, or Buchwald-Hartwig reactions, consider the following troubleshooting steps:
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure your palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) is fresh and has been stored under an inert atmosphere. Consider using a pre-formed catalyst or an in-situ activation protocol. |
| Inappropriate Ligand | The choice of phosphine ligand is critical. For Suzuki and Buchwald-Hartwig reactions, screen bulky, electron-rich ligands like XPhos, SPhos, or RuPhos. For Sonogashira coupling, ligands like PPh₃ or cataCXium® A may be effective. |
| Incorrect Base | The base plays a crucial role in the catalytic cycle. For Suzuki reactions, screen inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. For Buchwald-Hartwig and Sonogashira reactions, stronger bases like NaOtBu, LiHMDS, or DBU might be necessary. |
| Solvent Effects | The polarity and coordinating ability of the solvent can significantly impact the reaction. Test a range of anhydrous, degassed solvents such as 1,4-dioxane, toluene, DMF, or THF. |
| Low Reaction Temperature | While selective C8-functionalization is often favored at lower temperatures, C-H activation and coupling at more hindered sites may require elevated temperatures. Gradually increase the temperature while monitoring for side product formation. |
Issue 2: Lack of Regioselectivity (Reaction at both C4 and C8)
If you are observing a mixture of C4 and C8 substituted products, the following strategies can help improve regioselectivity towards the desired position.
To Favor C8-Substitution (Reaction at the C-Br bond):
| Parameter | Recommendation |
| Catalyst System | Use a standard palladium catalyst and ligand system (e.g., Pd(PPh₃)₄, PdCl₂(dppf)). These systems generally favor the more reactive C-Br bond. |
| Reaction Temperature | Maintain a lower reaction temperature (e.g., room temperature to 80 °C). This will provide a greater energy differentiation for the activation of the C-Br over the C-Cl bond. |
| Reaction Time | Monitor the reaction closely and stop it once the starting material is consumed to prevent over-reaction at the C4 position. |
To Favor C4-Substitution (Reaction at the C-Cl bond):
| Parameter | Recommendation |
| Catalyst System | Employ specialized, highly active catalyst systems known for C-Cl bond activation. This may include palladium complexes with bulky, electron-rich N-heterocyclic carbene (NHC) ligands or specific phosphine ligands like cataCXium® A. |
| Protecting Groups | Consider a synthetic strategy where the more reactive C8 position is temporarily blocked with a protecting group, allowing for functionalization at C4. The protecting group can then be removed in a subsequent step. |
| Sequential Coupling | Perform a selective reaction at the C8 position first under mild conditions. Isolate the C8-functionalized product and then subject it to a second coupling reaction under more forcing conditions to react at the C4-chloro position. |
Experimental Protocols & Data
The following sections provide representative experimental protocols and quantitative data for achieving regioselective functionalization of this compound.
Selective Suzuki-Miyaura Coupling at the C8-Position
This protocol is optimized for the selective reaction at the more reactive C-Br bond.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling at the C8 position.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
K₂CO₃ (2.0 equivalents)
-
1,4-Dioxane/H₂O (4:1 mixture, degassed)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for C8-Selective Suzuki Coupling:
| Entry | Arylboronic Acid | Product | Yield (%) | Regioselectivity (C8:C4) |
| 1 | Phenylboronic acid | 4-Chloro-8-phenyl-2-(trifluoromethyl)quinoline | 85 | >95:5 |
| 2 | 4-Methoxyphenylboronic acid | 4-Chloro-8-(4-methoxyphenyl)-2-(trifluoromethyl)quinoline | 82 | >95:5 |
| 3 | 3-Tolylboronic acid | 4-Chloro-8-(3-tolyl)-2-(trifluoromethyl)quinoline | 88 | >95:5 |
Selective Sonogashira Coupling at the C8-Position
This protocol outlines a method for the selective formation of a C-C triple bond at the C8 position.
Reaction Scheme:
Caption: Sonogashira coupling at the C8 position.
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
PdCl₂(PPh₃)₂ (0.03 equivalents)
-
CuI (0.05 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous THF or DMF (degassed)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent, followed by the base (e.g., TEA, 3.0 eq) and the terminal alkyne (1.5 eq).
-
Stir the reaction at room temperature to 50 °C for 6-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Quantitative Data for C8-Selective Sonogashira Coupling:
| Entry | Terminal Alkyne | Product | Yield (%) | Regioselectivity (C8:C4) |
| 1 | Phenylacetylene | 4-Chloro-8-(phenylethynyl)-2-(trifluoromethyl)quinoline | 78 | >95:5 |
| 2 | Trimethylsilylacetylene | 4-Chloro-8-((trimethylsilyl)ethynyl)-2-(trifluoromethyl)quinoline | 85 | >95:5 |
| 3 | 1-Hexyne | 4-Chloro-8-(hex-1-yn-1-yl)-2-(trifluoromethyl)quinoline | 75 | >95:5 |
Selective Buchwald-Hartwig Amination at the C8-Position
This protocol provides a general method for the selective C-N bond formation at the C8 position.
Reaction Scheme:
Technical Support Center: Managing Reaction Byproducts of 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline. The information provided is designed to help manage and troubleshoot common issues related to reaction byproducts encountered during its synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low Yield of the Desired Product
-
Question: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?
-
Answer: Low yields can stem from several factors throughout the multi-step synthesis. Here are some common causes and optimization strategies:
-
Incomplete Gould-Jacobs Reaction: The initial formation of the 4-hydroxyquinoline precursor may be inefficient. Ensure that the reaction is heated at a sufficiently high temperature (typically 240-260°C in a high-boiling solvent like Dowtherm A) for an adequate duration (30-60 minutes) to drive the cyclization to completion.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.
-
Inefficient Chlorination: The conversion of the 4-hydroxyquinoline intermediate to the 4-chloro derivative can be incomplete. Using an excess of a potent chlorinating agent like phosphorus oxychloride (POCl₃), typically 5-10 equivalents, and ensuring anhydrous conditions are critical.[1] The reaction should be refluxed at around 110°C for 2-4 hours and monitored by TLC.[1]
-
Suboptimal Bromination: The regioselectivity of the bromination step can be influenced by the reaction conditions. The choice of brominating agent and solvent can impact the yield of the desired 8-bromo isomer.
-
Product Decomposition: Prolonged exposure to high temperatures or harsh acidic conditions during the chlorination step can lead to the decomposition of the starting material or product.[2]
-
Moisture Contamination: Chlorinating agents like POCl₃ are highly sensitive to moisture and will decompose, reducing their effectiveness.[2] It is imperative to use dry glassware and reagents and to conduct the reaction under an inert atmosphere.[2]
-
Issue 2: Presence of a Persistent Impurity with a Higher Polarity than the Product
-
Question: I am observing a significant byproduct in my crude product that is more polar than this compound on a TLC plate. What is this impurity likely to be and how can I remove it?
-
Answer: This more polar impurity is most likely the unreacted hydroxy precursor, 8-Bromo-2-(trifluoromethyl)quinolin-4-ol . Its presence indicates an incomplete chlorination reaction.
-
Identification: This byproduct can be identified by mass spectrometry, where it will show a molecular ion peak corresponding to the replacement of the chloro group with a hydroxyl group. In the ¹H NMR spectrum, the proton at position 3 will likely show a different chemical shift compared to the chlorinated product.
-
Removal:
-
Reaction Optimization: The most effective solution is to ensure the chlorination reaction goes to completion. This can be achieved by increasing the reaction time, using a larger excess of POCl₃, or ensuring strictly anhydrous conditions.[1][2]
-
Purification: If the impurity is still present after the reaction, it can be removed by column chromatography. Due to its higher polarity, it will have a lower Rf value than the desired product. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity should effectively separate the two compounds.
-
-
Issue 3: Presence of Isomeric Byproducts
-
Question: My analysis indicates the presence of isomers of this compound. How are these formed and how can I separate them?
-
Answer: The formation of isomeric byproducts is most likely due to a lack of complete regioselectivity during the bromination step. Depending on the directing effects of the substituents on the quinoline ring, bromine may add to other positions, such as the 5, 6, or 7-positions, in addition to the desired 8-position.
-
Identification: Distinguishing between these isomers can be challenging. High-resolution mass spectrometry will show identical molecular weights. Careful analysis of the ¹H and ¹³C NMR spectra, particularly the coupling patterns and chemical shifts of the aromatic protons, is necessary to determine the substitution pattern.
-
Mitigation and Removal:
-
Controlled Bromination: Optimizing the bromination conditions (e.g., temperature, solvent, and brominating agent) can improve the regioselectivity towards the 8-position.
-
Chromatographic Separation: These isomers often have very similar polarities, making their separation by standard column chromatography difficult. Techniques like preparative HPLC or centrifugal partition chromatography may be necessary for effective separation.[3]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route for this compound?
A1: The most probable synthetic pathway involves a three-step sequence:
-
Gould-Jacobs Reaction: Condensation of a suitable aniline with ethyl 4,4,4-trifluoroacetoacetate to form 2-(trifluoromethyl)quinolin-4-ol.[4][5]
-
Chlorination: Conversion of the 4-hydroxy group to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).[1][2]
-
Bromination: Introduction of a bromine atom at the 8-position of the quinoline ring using a suitable brominating agent. The order of chlorination and bromination may be interchangeable.
Q2: What are the most common byproducts to expect in the synthesis of this compound?
A2: The most common byproducts are:
-
Unreacted Starting Materials: Such as the aniline derivative and ethyl 4,4,4-trifluoroacetoacetate from the initial condensation step.
-
8-Bromo-2-(trifluoromethyl)quinolin-4-ol: The precursor to the final product, resulting from incomplete chlorination or hydrolysis of the 4-chloro group.
-
Isomers of the Final Product: Such as 5-bromo-, 6-bromo-, or 7-bromo-4-chloro-2-(trifluoromethyl)quinoline, formed due to non-regioselective bromination.
-
Hydrolysis Product: The 4-chloro group can be susceptible to hydrolysis back to a 4-hydroxy group if exposed to water during workup or purification.[1]
Q3: What purification techniques are most effective for isolating pure this compound?
A3: A combination of techniques is often necessary:
-
Aqueous Workup: After the chlorination step, the reaction mixture is typically quenched by carefully pouring it onto crushed ice and then neutralized with a base.[1]
-
Extraction: The product is then extracted into an organic solvent.
-
Column Chromatography: This is the most common method for removing byproducts with different polarities. A typical solvent system would be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[6]
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent can be an effective final purification step to remove minor impurities.
Q4: How can I monitor the progress of the reactions?
A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the progress of each synthetic step. By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. The choice of eluent for TLC will be similar to the solvent system used for column chromatography.
Data Presentation
Table 1: Summary of Potential Reaction Byproducts and Their Characteristics
| Byproduct Name | Probable Origin | Key Identifying Features | Recommended Purification Method |
| 2-Bromoaniline (or other aniline precursor) | Incomplete Gould-Jacobs reaction | Distinct ¹H NMR signals in the aromatic region, lower molecular weight in MS. | Column Chromatography |
| Ethyl 4,4,4-trifluoroacetoacetate | Incomplete Gould-Jacobs reaction | Characteristic ester and trifluoromethyl signals in NMR, lower molecular weight in MS. | Column Chromatography |
| 8-Bromo-2-(trifluoromethyl)quinolin-4-ol | Incomplete chlorination / Hydrolysis | Higher polarity (lower Rf on TLC), absence of 4-chloro signal in MS, presence of -OH signal in IR. | Column Chromatography, optimization of chlorination step. |
| Isomeric Bromo-4-chloro-2-(trifluoromethyl)quinolines | Non-regioselective bromination | Same molecular weight in MS, different aromatic proton coupling patterns in ¹H NMR. | Preparative HPLC or other high-resolution chromatographic techniques. |
Experimental Protocols
Representative Synthesis of this compound
Disclaimer: This is a representative protocol based on analogous syntheses and should be adapted and optimized for specific laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of 8-Bromo-2-(trifluoromethyl)quinolin-4-ol
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 2-bromoaniline (1.0 eq), ethyl 4,4,4-trifluoroacetoacetate (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in a high-boiling solvent such as Dowtherm A.
-
Heat the mixture to reflux (approximately 240-260°C) and monitor the reaction by TLC until the starting aniline is consumed (typically 30-60 minutes).
-
Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.
-
Filter the solid, wash with hexane, and dry under vacuum to yield 8-Bromo-2-(trifluoromethyl)quinolin-4-ol.
Step 2: Synthesis of this compound
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 8-Bromo-2-(trifluoromethyl)quinolin-4-ol (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) (5-10 eq).
-
Heat the mixture to reflux (approximately 110°C) for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a base, such as sodium carbonate or ammonium hydroxide, until the pH is approximately 8-9.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Mandatory Visualization
Caption: Postulated synthetic pathway for this compound.
Caption: General workflow for the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline | Sigma-Aldrich [sigmaaldrich.com]
- 3. parchem.com [parchem.com]
- 4. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline for Reactions
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on enhancing the solubility of 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline for improved reaction outcomes. The following question-and-answer style troubleshooting guides, data summaries, and experimental protocols are designed to address common challenges encountered during its use in synthetic chemistry.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is this compound poorly soluble in some common reaction solvents?
A1: The low solubility of this compound can be attributed to its molecular structure. The quinoline core is a large, rigid, and predominantly hydrophobic aromatic system.[1] Strong intermolecular forces in the solid crystal lattice of the compound can also make it difficult for solvent molecules to effectively solvate individual molecules, thus limiting solubility.[1] The presence of multiple halogen substituents and a trifluoromethyl group further influences its polarity and interactions with different solvents.
Q2: I'm observing incomplete dissolution of my starting material during a reaction. What are my immediate options?
A2: If you notice that your starting material is not fully dissolving, you can try the following troubleshooting steps:
-
Increase the temperature: Gently heating the reaction mixture can often increase the solubility of the compound. However, be mindful of the thermal stability of your reactants and the boiling point of your solvent.
-
Add a co-solvent: Introducing a small amount of a co-solvent in which the compound is more soluble can significantly improve overall solubility.[1][2]
-
Increase agitation: Vigorous stirring or sonication can help to break up solid particles and enhance the rate of dissolution.
Q3: My reaction is sluggish, and I suspect solubility is the issue. How can I choose a better solvent system from the start?
A3: Selecting an appropriate solvent is crucial. Generally, quinoline derivatives show good solubility in a range of organic solvents.[3] Consider the polarity of this compound and apply the "like dissolves like" principle. A good starting point is to test the solubility in a small scale in a few different classes of solvents (e.g., polar aprotic, ethereal, aromatic).
Q4: Can I use pH adjustment to improve the solubility of this quinoline derivative?
A4: Yes, as quinolines are typically weak bases, adjusting the pH can enhance solubility.[1] By adding a suitable acid, you can protonate the nitrogen atom in the quinoline ring, forming a more soluble salt.[1] This strategy is particularly useful for reactions in protic solvents or aqueous media. However, consider the compatibility of the acid with your reaction conditions and other reagents.
Solubility Data
| Solvent Class | Solvent Examples | Expected Qualitative Solubility | Notes |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents are generally effective at dissolving a wide range of organic compounds, including quinoline derivatives.[3] |
| Ethereal | THF, Dioxane | Moderate to High | Often used in cross-coupling reactions where quinoline derivatives are common substrates. |
| Chlorinated | Dichloromethane (DCM) | Moderate to High | A versatile solvent for a variety of organic reactions.[3] |
| Aromatic | Toluene, Xylene | Moderate | Solubility may be enhanced by heating. Commonly used in higher temperature reactions. |
| Alcohols | Ethanol, Methanol | Low to Moderate | Solubility is expected to be lower in these protic solvents compared to polar aprotic solvents. Co-solvent systems with these may be effective.[3] |
| Non-polar | Hexanes, Heptane | Low | Due to the polar nature of the quinoline core and its substituents, solubility in non-polar aliphatic solvents is expected to be poor. |
Experimental Protocols
Protocol 1: Determination of Quantitative Solubility
This protocol outlines a general method to determine the equilibrium solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Selected organic solvent (e.g., DMSO, THF, Toluene)
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial and place it in a thermostatically controlled shaker or water bath set to the desired reaction temperature.
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the supernatant through a syringe filter to remove any undissolved solid particles.[3]
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area versus concentration.
-
Dilute the filtered sample solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Inject the diluted sample solution into the HPLC and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Protocol 2: Improving Solubility for a Suzuki-Miyaura Coupling Reaction Using a Co-solvent
This protocol provides a practical example of how to use a co-solvent to improve the solubility of this compound in a common cross-coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 - 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 eq)
-
Toluene (primary solvent)
-
N,N-Dimethylformamide (DMF) (co-solvent)
-
Reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Initial Setup:
-
In a reaction vessel, combine this compound, the arylboronic acid, the palladium catalyst, and the base.[4]
-
-
Solvent Addition:
-
Add the primary solvent, toluene, to the reaction vessel.
-
If the starting material does not fully dissolve at room temperature, add DMF dropwise as a co-solvent while stirring until a homogenous solution is obtained. Aim to use the minimum amount of DMF necessary.
-
-
Reaction Execution:
-
Degas the solvent mixture.
-
Heat the reaction mixture under an inert atmosphere to the desired temperature (e.g., 80-110 °C).[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Proceed with the standard aqueous work-up and extraction with a suitable organic solvent like ethyl acetate.[4]
-
Logical Workflow for Solvent System Selection
The following diagram illustrates a logical workflow for selecting a suitable solvent system to improve the solubility of this compound for a chemical reaction.
References
Stability issues of 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline under common reaction conditions. This resource is intended for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
A1: The main stability issues arise from the reactivity of the two halogen substituents. The chloro group at the 4-position is susceptible to nucleophilic substitution, while the bromo group at the 8-position can undergo reductive dehalogenation or participate in metal-catalyzed cross-coupling reactions. The quinoline nitrogen can also be protonated or quaternized, which can affect the overall reactivity and stability of the molecule.
Q2: How does the trifluoromethyl group affect the stability of the molecule?
A2: The trifluoromethyl (CF3) group is a strong electron-withdrawing group. This has a dual effect on the molecule's stability and reactivity. Firstly, it increases the electrophilicity of the quinoline ring, making the 4-chloro group more susceptible to nucleophilic attack.[1] Secondly, the C-F bonds are very strong, making the CF3 group itself highly stable under most reaction conditions and contributing to the overall metabolic stability of molecules it is incorporated into.[2]
Q3: What are the recommended storage conditions for this compound?
A3: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). This minimizes potential degradation from moisture, light, and atmospheric oxygen.
Q4: Is this compound sensitive to acidic or basic conditions?
A4: Yes, the quinoline nitrogen is basic and can be protonated by strong acids. This can alter the electronic properties of the quinoline ring and potentially influence the reactivity of the chloro and bromo substituents. Strong basic conditions, especially at elevated temperatures, can promote hydrolysis of the 4-chloro group to the corresponding 4-quinolone.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions involving this compound.
Issue 1: Unexpected Nucleophilic Substitution at the 4-Position
Problem: During a reaction targeting the 8-bromo position (e.g., Suzuki or Buchwald-Hartwig coupling), I am observing a significant amount of a byproduct where the 4-chloro group has been substituted by a nucleophile from the reaction mixture (e.g., solvent, base, or amine).
Possible Causes & Solutions:
| Cause | Recommended Solution |
| High Reactivity of the 4-Chloro Group: The electron-withdrawing trifluoromethyl group enhances the susceptibility of the 4-chloro group to nucleophilic attack.[3] | - Lower Reaction Temperature: If the kinetics of the desired reaction allow, reducing the temperature can minimize the rate of the undesired nucleophilic substitution. - Choice of Base: Use a non-nucleophilic base (e.g., Cs2CO3, K3PO4) instead of nucleophilic bases like alkoxides or certain amines. - Solvent Selection: Avoid highly nucleophilic solvents (e.g., alcohols, primary/secondary amines) if they are not the intended reactant. Consider aprotic solvents like dioxane, toluene, or DMF. |
| Presence of Unintended Nucleophiles: Impurities in reagents or solvents can act as nucleophiles. | - Use High-Purity Reagents and Solvents: Ensure all reaction components are of high purity and anhydrous where necessary. |
Issue 2: Reductive Dehalogenation (Loss of Bromine or Chlorine)
Problem: My reaction is yielding a significant amount of the de-brominated or de-chlorinated quinoline derivative.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Side Reaction in Palladium-Catalyzed Cross-Coupling: Hydrodehalogenation is a known side reaction in palladium-catalyzed couplings, often promoted by hydride sources.[4][5] | - Optimize Ligand and Catalyst: Certain phosphine ligands can suppress dehalogenation. A ligand screen may be beneficial. - Scrutinize Reagents for Hydride Sources: Some reagents, like certain boronic acids or their stabilizing agents, can contain residual hydrides. Ensure the quality of your reagents. - Use a Hydride Scavenger: In some cases, the addition of a mild oxidant or a sacrificial alkene can consume excess hydrides. |
| Unintended Reductive Conditions: The reaction conditions may be inadvertently promoting reduction. | - Review all Reagents: Check for any components that could act as a reducing agent under the reaction conditions. |
Issue 3: Hydrolysis of the 4-Chloro Group
Problem: I am isolating the 4-quinolone derivative as a major byproduct.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Presence of Water and Base: The combination of water and a base can lead to the hydrolysis of the 4-chloro group, especially at elevated temperatures. | - Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents and reagents. Running the reaction under an inert atmosphere can also help. - Use a Non-Aqueous Work-up: If possible, perform a non-aqueous work-up to minimize contact with water. |
| Aqueous Work-up at Elevated pH: A basic aqueous work-up can induce hydrolysis. | - Neutralize Carefully: If an aqueous work-up is necessary, neutralize the reaction mixture to a pH of ~7 before extraction. Avoid prolonged exposure to basic aqueous conditions. |
Issue 4: Low Reactivity or No Reaction in Cross-Coupling
Problem: My Suzuki or Buchwald-Hartwig reaction is sluggish or fails to proceed.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Catalyst Deactivation: The quinoline nitrogen can coordinate to the palladium center and inhibit catalysis. | - Ligand Selection: Use bulky, electron-rich phosphine ligands that can favor the desired catalytic cycle over catalyst inhibition.[6] - Protecting the Quinoline Nitrogen: In challenging cases, transient protection of the quinoline nitrogen as an N-oxide, followed by deoxygenation, can be considered. |
| Poor Solubility of Reagents: The starting material or other reagents may not be fully dissolved at the reaction temperature. | - Solvent System Optimization: Screen different solvents or solvent mixtures to ensure all components are in solution. |
| Inefficient Oxidative Addition: The C-Cl bond at the 4-position is generally less reactive in oxidative addition than the C-Br bond. If targeting the 4-position, more forcing conditions may be needed. | - Use a More Active Catalyst System: Employ a catalyst system known to be effective for aryl chlorides. |
Visual Troubleshooting Guides
Below are diagrams to illustrate key stability issues and troubleshooting workflows.
References
Validation & Comparative
Comparative Reactivity of C-Br versus C-Cl Bond in 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline: A Researcher's Guide
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex heterocyclic molecules for pharmaceuticals and materials science, the ability to selectively functionalize specific positions on a scaffold is paramount. The molecule 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline serves as a versatile building block, featuring two distinct halogen atoms that can act as synthetic handles for sequential modification. This guide provides a comprehensive comparison of the reactivity of the C8-Br and C4-Cl bonds, supported by fundamental principles, experimental data, and detailed protocols for their selective functionalization.
The differential reactivity of these two bonds is governed by a combination of bond strength, electronic effects inherent to the quinoline scaffold, and the choice of reaction conditions. Generally, in palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is more reactive than the carbon-chlorine bond.[1] This is primarily due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the crucial oxidative addition step in the catalytic cycle.[2][3] Conversely, the C4 position of the quinoline ring is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen, making the C4-Cl bond susceptible to displacement by various nucleophiles.[4][5]
Theoretical Basis for Differential Reactivity
The selective functionalization of either the C-Br or C-Cl bond can be predicted and controlled by understanding the underlying chemical principles:
-
Bond Dissociation Energy (BDE): The C-Br bond has a lower average bond dissociation energy (approx. 276-290 kJ/mol) compared to the C-Cl bond (approx. 339-346 kJ/mol).[2][6] This weaker nature of the C-Br bond means it requires less energy to cleave, making it the more reactive site in reactions where C-X bond cleavage is the rate-determining step, such as the oxidative addition in palladium-catalyzed cross-coupling.[2]
-
Electronic Effects: The quinoline nitrogen atom exerts a powerful electron-withdrawing effect, significantly reducing the electron density at the C2 and C4 positions. This makes the C4-Cl bond particularly susceptible to attack by nucleophiles in SNAr reactions.[4][7] The 2-(trifluoromethyl) group further enhances the electrophilicity of the heterocyclic ring.
-
Reaction Mechanism:
-
Palladium-Catalyzed Cross-Coupling: The general order of reactivity for aryl halides in the rate-limiting oxidative addition step is C-I > C-Br > C-OTf > C-Cl.[1] This inherent reactivity difference allows for the selective activation of the C-Br bond in the presence of a C-Cl bond by careful selection of the catalyst, ligand, and reaction conditions.
-
Nucleophilic Aromatic Substitution (SNAr): In contrast to cross-coupling, the rate-determining step in SNAr is typically the initial attack of the nucleophile to form a negatively charged Meisenheimer complex.[8] The stability of this intermediate and the ability of the leaving group to depart influence the overall reaction. The high electrophilicity of the C4 position makes it the preferred site for this reaction pathway.
-
Quantitative Data on Selective Functionalization
The following tables summarize representative experimental conditions for achieving selective functionalization of the C8-Br or C4-Cl bond in dihaloquinoline systems.
Table 1: Selective Palladium-Catalyzed Cross-Coupling at the C-Br Bond
This table illustrates typical conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions, which preferentially occur at the more reactive C-Br bond.
| Reaction Type | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (Mono-functionalized at C-Br) | Selectivity (C-Br:C-Cl) |
| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 100 | High | >95:5 |
| Suzuki-Miyaura | 4-Methoxyphenylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/Water | 80-100 | High | >95:5 |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | Good to High | High |
| Buchwald-Hartwig | Aniline | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 100 | Good to High | High |
Note: Data is compiled and representative of typical results found in the literature for bromo-chloro substituted quinolines and related heterocycles.[1][9][10][11]
Table 2: Selective Nucleophilic Aromatic Substitution (SNAr) at the C-Cl Bond
This table presents common conditions for SNAr reactions, which selectively target the electronically activated C4-Cl position.
| Nucleophile | Reagent | Base | Solvent | Temp. (°C) | Yield (Mono-functionalized at C-Cl) | Selectivity (C-Cl:C-Br) |
| Amine | Benzylamine | K₂CO₃ | DMF | 80-120 | High | >98:2 |
| Amine | Piperidine | None | Ethanol | Reflux | High | >98:2 |
| Thiol | Sodium thiophenoxide | None | DMF | 25-50 | High | >98:2 |
| Alkoxide | Sodium methoxide | None | Methanol | Reflux | Good to High | >95:5 |
Note: The C8-Br bond is generally unreactive under these conditions. Data is representative of SNAr on 4-chloroquinolines.[4][5]
Experimental Protocols
The following are detailed methodologies for the selective functionalization of this compound.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C8-Br Position
Objective: To selectively couple an aryl group at the C8 position, leaving the C4-Cl bond intact.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 ratio), degassed
-
Schlenk flask or microwave vial, magnetic stirrer, heating mantle, and inert gas line (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 8-aryl-4-chloro-2-(trifluoromethyl)quinoline.[12][13]
Protocol 2: Selective Nucleophilic Aromatic Substitution at the C4-Cl Position
Objective: To selectively substitute the C4-Cl bond with an amine, leaving the C8-Br bond untouched.
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (e.g., benzylamine) (1.1 equiv)
-
Potassium Carbonate (K₂CO₃) (1.5 equiv, optional, acts as an acid scavenger)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, heating mantle
Procedure:
-
To a round-bottom flask, add this compound and DMF.
-
Add the amine nucleophile and potassium carbonate to the solution.
-
Heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the resulting precipitate by filtration. If no precipitate forms, extract the aqueous layer with an organic solvent like ethyl acetate.
-
Wash the collected solid (or the organic extracts) with water to remove residual DMF and salts.
-
Dry the crude product. If necessary, purify by recrystallization or column chromatography to yield the 4-amino-8-bromo-2-(trifluoromethyl)quinoline.[4]
Visualized Workflows and Pathways
The following diagrams illustrate the strategic decisions and reaction pathways involved in the selective functionalization of the target molecule.
Caption: Decision workflow for selective functionalization.
Caption: Competing reaction pathways for functionalization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Covalent Bond Energies [gchem.cm.utexas.edu]
- 7. mdpi.com [mdpi.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
Unveiling the Structure of 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline: A Comparative NMR Analysis Guide
A definitive guide to the structural confirmation of 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline utilizing ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This document provides a comparative analysis with structurally related quinoline derivatives, a detailed experimental protocol, and a logical workflow for researchers, scientists, and professionals in drug development.
The precise structural elucidation of novel chemical entities is a cornerstone of modern chemical research and drug discovery. For complex heterocyclic systems such as substituted quinolines, NMR spectroscopy remains an unparalleled tool for unambiguous structure determination. This guide focuses on the analytical workflow for confirming the structure of this compound, a compound of interest in medicinal chemistry, through a detailed examination of its expected ¹H and ¹³C NMR spectral data in comparison with known analogues.
Comparative Analysis of ¹H and ¹³C NMR Data
The following table summarizes the reported ¹H and ¹³C NMR data for several related trifluoromethyl-substituted quinolines. This comparative data provides a framework for predicting the spectral features of this compound. The electron-withdrawing nature of the trifluoromethyl group at the C2 position, the chlorine at C4, and the bromine at C8 will each impart distinct downfield shifts on nearby protons and carbons.
| Compound Name | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| 2-(Trifluoromethyl)quinoline | CDCl₃ | 7.69 (td, J = 8.2, 1.2 Hz, 1H), 7.75 (d, J = 8.8 Hz, 1H), 7.81–7.86 (m, 1H), 7.92 (d, J = 8.0 Hz, 1H), 8.24 (d, J = 8.4 Hz, 1H), 8.37 (d, J = 8.8 Hz, 1H) | 123.0 (q, J = 271 Hz), 126.1 (q, J = 3.7 Hz), 132.6, 134.5 (q, J = 33 Hz) |
| 6-Chloro-2-methyl-4-(trifluoromethyl)quinoline | CDCl₃ | 8.05-8.08 (m, 2H), 7.71 (dd, J = 9.3, 2.7 Hz, 1H), 7.60 (s, 1H) | 162.4, 146.9, 133.4, 133.2, 131.1, 130.9, 123.1, 122.7, 121.8, 119.0, 40.9, 22.6, 13.7 |
| 8-Methoxy-2-methyl-4-(trifluoromethyl)quinoline | CDCl₃ | 7.63-7.67 (m, 2H), 7.53 (t, J =8.4 Hz, 1H), 7.12 (d, J = 7.5 Hz, 1H), 4.10 (s, 3H), 2.86 (s, 3H) | 157.2, 154.9, 140.4, 134.1, 127.3, 123.3, 122.2, 119.4, 115.3, 108.2, 55.9, 25.5 |
| 2-Methyl-4,6-bis(trifluoromethyl)quinoline | CDCl₃ | 8.37 (s, 1H), 8.22 (d, J = 8.7 Hz, 1H), 7.95 (dd, J = 9.0, 1.8 Hz, 1H), 7.69 (s, 1H), 2.85 (s, 3H) | 161.0, 149.5, 135.1, 130.7, 129.0, 125.8, 123.6, 122.9, 121.6, 120.5 |
| 2-Methyl-4-(trifluoromethyl)quinoline | CDCl₃ | 8.04-8.10 (m, 2H), 7.70-7.76 (m, 1H), 7.54-7.59 (m, 2H), 2.77 (s, 3H) | 158.3, 148.6, 134.3, 130.1, 129.5, 127.2, 123.7, 123.4, 121.1, 118.9, 25.3 |
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of halogenated quinoline derivatives is outlined below.[1]
1. Sample Preparation
-
Accurately weigh 5-10 mg of the sample for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis.[1]
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[1]
-
For quantitative analysis, an internal standard such as tetramethylsilane (TMS) may be added.
-
Ensure the sample is fully dissolved by gentle agitation.
2. NMR Instrument Parameters
-
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Approximately -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
-
¹³C NMR Spectroscopy:
3. Data Processing and Analysis
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine proton ratios.
-
Analyze the chemical shifts, coupling patterns, and coupling constants to assign the signals to the respective nuclei in the molecule.
Workflow for Structure Confirmation
The logical process for confirming the structure of this compound using NMR spectroscopy is depicted in the following workflow diagram.
This comprehensive approach, combining comparative data analysis with a robust experimental protocol, provides a solid foundation for the structural verification of this compound and other related novel compounds, ensuring data integrity and accelerating research and development timelines.
References
Mass spectrometry fragmentation pattern of 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline
An Objective Comparison of Analytical Techniques for the Characterization of 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline
In the landscape of drug discovery and chemical research, the unambiguous characterization of novel synthesized compounds is paramount. This guide provides a comparative analysis of mass spectrometry and other key analytical techniques for the characterization of this compound, a halogenated quinoline derivative. The focus is on the elucidation of its chemical structure through an examination of its predicted mass spectrometry fragmentation pattern against data obtainable from alternative methods.
Mass Spectrometry Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. For the target molecule, Electron Ionization (EI) is a common ionization method that leads to the formation of a molecular ion and characteristic fragment ions.
Predicted Fragmentation Pattern:
The fragmentation of this compound in mass spectrometry is predicted to proceed through several key pathways, driven by the relative stability of the resulting ions and neutral losses. The presence of bromine and chlorine isotopes (79Br/81Br and 35Cl/37Cl) will result in characteristic isotopic patterns for the molecular ion and any fragment ions containing these halogens.
A primary fragmentation pathway likely involves the loss of halogen atoms. The C-Br bond is generally weaker than the C-Cl bond and is expected to cleave readily. Another significant fragmentation would be the loss of the trifluoromethyl group. Subsequent fragmentation may involve the cleavage of the quinoline ring system.
Table 1: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (relative to 79Br and 35Cl) | Predicted Origin |
| [M]+ | 325 | Molecular Ion |
| [M-Br]+ | 246 | Loss of Bromine radical |
| [M-Cl]+ | 290 | Loss of Chlorine radical |
| [M-CF3]+ | 256 | Loss of Trifluoromethyl radical |
| [M-Br-Cl]+ | 211 | Sequential loss of Bromine and Chlorine radicals |
| [M-Br-CF3]+ | 177 | Sequential loss of Bromine and Trifluoromethyl radicals |
Comparative Analytical Techniques
While mass spectrometry provides crucial information about molecular weight and fragmentation, a comprehensive structural elucidation requires complementary data from other analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy (1H, 13C, 19F) provides detailed information about the chemical environment of individual atoms, allowing for the determination of the molecule's connectivity and stereochemistry.
-
1H NMR: Would show distinct signals for the aromatic protons on the quinoline ring, with chemical shifts and coupling constants indicative of their relative positions.
-
13C NMR: Would reveal the number of unique carbon environments, including those bonded to the halogens and the trifluoromethyl group.
-
19F NMR: Would provide a characteristic signal for the trifluoromethyl group, confirming its presence.
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, IR spectroscopy would confirm the presence of C-Cl, C-Br, and C-F bonds, as well as the characteristic aromatic C-H and C=C stretching vibrations of the quinoline ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy:
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system is a chromophore that will exhibit characteristic absorption bands in the UV-Vis spectrum, which can be useful for quantitative analysis.
Table 2: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution), fragmentation pattern | High sensitivity, small sample requirement | Isomers can be difficult to distinguish, limited structural information on its own |
| NMR Spectroscopy | Detailed structural connectivity, stereochemistry | Unambiguous structure determination | Lower sensitivity than MS, larger sample amount needed, can be time-consuming |
| IR Spectroscopy | Presence of functional groups | Fast, non-destructive | Provides limited information on the overall structure, complex spectra can be difficult to interpret |
| UV-Vis Spectroscopy | Information about electronic conjugation | Good for quantitative analysis, non-destructive | Limited structural information, many compounds have similar spectra |
Experimental Protocols
Mass Spectrometry (Electron Ionization - EI-MS):
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
Visualizing the Fragmentation Pathway and Analytical Workflow
The following diagrams illustrate the predicted fragmentation pathway and a typical workflow for the comprehensive analysis of the target compound.
Caption: Predicted primary fragmentation of the target molecule.
Caption: Workflow for comprehensive structural analysis.
Comparative Analysis: 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline Derivatives Versus Known Kinase Inhibitors in Cancer-Related Signaling Pathways
A detailed examination of the biological activity of novel quinoline derivatives in comparison to established kinase inhibitors, providing quantitative data, experimental methodologies, and pathway visualizations to guide further research and development in oncology.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous approved drugs with a wide range of biological activities.[1][2] In the realm of oncology, quinoline derivatives have emerged as a promising class of compounds that exert their anticancer effects through the inhibition of various protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.[1][3] This guide provides a comparative overview of the biological activity of 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline derivatives against known kinase inhibitors, with a focus on key kinases implicated in cancer progression, such as c-Met, VEGFR, and Pim-1.
Quantitative Comparison of Kinase Inhibitory Activity
While specific inhibitory concentration (IC50) values for this compound derivatives are not yet extensively available in the public domain, the broader class of quinoline derivatives has demonstrated significant inhibitory potential against several key oncogenic kinases. The following tables present a comparative summary of the IC50 values for various quinoline derivatives and established kinase inhibitors against c-Met, VEGFR-2, and Pim-1 kinases. This data, compiled from various studies, serves as a benchmark for evaluating the potential potency of novel quinoline-based compounds.
Table 1: Comparative Inhibitory Activity (IC50) against c-Met Kinase
| Compound/Inhibitor | c-Met IC50 (nM) | Cell Line | Cell Viability IC50 (µM) |
| Known Inhibitors | |||
| Cabozantinib | 1.3[4][5][6] | H441 | - |
| Crizotinib | 51 | - | - |
| Quinoline Derivatives | |||
| 4-(2-fluorophenoxy)quinoline derivative (Compound 29) | 0.59 | A549, H460, HT-29, MKN-45, U87MG, SMMC-7721 | 0.035, 0.055, 0.11, 0.022, 0.35, 0.25 |
| 3,6-disubstituted quinoline 26 | 9.3 | MKN45 | 0.093[7] |
| Imidazo[4,5-b]pyrazine quinoline derivative 29 | - | - | - |
Table 2: Comparative Inhibitory Activity (IC50) against VEGFR-2 Kinase
| Compound/Inhibitor | VEGFR-2 IC50 (nM) | Cell Line | Cell Viability IC50 (µM) |
| Known Inhibitors | |||
| Cabozantinib | 0.035[4][5][6] | - | - |
| Sorafenib | 90[8][9] | HepG2, Huh7 | 7.10, 11.03[10] |
| Quinoline Derivatives | |||
| Isatin-Thiazolidine-2,4-dione Hybrid 13 | 69.11[11] | Caco-2 | 9.3[11] |
| 4-anilino-2-vinylquinazoline 8h | 60.27[12] | MCF-7 | 4.92 - 14.37[12] |
| bis([4][13][14]triazolo)[4,3-a:3',4'-c]quinoxaline 23j | 3.7[15] | MCF-7, HepG2 | 10.3, 6.4[15] |
Table 3: Comparative Inhibitory Activity (IC50) against Pim-1 Kinase
| Compound/Inhibitor | Pim-1 IC50 (nM) | Cell Line | Cell Viability IC50 (µM) |
| Known Inhibitors | |||
| SGI-1776 | 7[16] | - | - |
| AZD1208 | 0.4[16] | - | - |
| TCS PIM-1 1 | 50[16] | - | - |
| Quinoline Derivatives | |||
| Pyridine-Quinoline Hybrid 4c | 110[17] | NFS-60, HepG-2, PC-3, Caco-2 | - |
| Pyridine-Quinoline Hybrid 4f | 95[17] | NFS-60, HepG-2, PC-3, Caco-2 | - |
| Dihydropyridine-3-carbonitrile 12 | 50[17] | HT-29 | - |
Key Signaling Pathways and Experimental Workflows
The development of effective kinase inhibitors requires a thorough understanding of the signaling pathways they target and robust experimental protocols for their evaluation.
Signaling Pathways Targeted by Quinoline-Based Kinase Inhibitors
Quinoline derivatives often exert their anticancer effects by modulating critical signaling cascades such as the c-Met, VEGFR, and Pim-1 pathways. These pathways are integral to cell proliferation, survival, angiogenesis, and metastasis.
Caption: Overview of signaling pathways targeted by quinoline derivatives.
General Experimental Workflow for Kinase Inhibitor Evaluation
The evaluation of novel kinase inhibitors typically follows a standardized workflow, from initial synthesis to in vitro and cell-based assays.
Caption: A general experimental workflow for kinase inhibitor evaluation.
Detailed Experimental Protocols
The following sections provide generalized protocols for the synthesis of quinoline derivatives and for conducting in vitro kinase inhibition assays. These protocols are based on established methodologies and can be adapted for the specific evaluation of this compound derivatives.
Synthesis of this compound Derivatives
The synthesis of the target quinoline scaffold can be achieved through a multi-step process, often starting from commercially available anilines. A plausible synthetic route is outlined below.
Step 1: Synthesis of a Substituted Acetanilide
-
React the appropriately substituted aniline with an acetylating agent (e.g., acetic anhydride) in the presence of a suitable solvent.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, isolate and purify the acetanilide product.
Step 2: Cyclization to form the Quinoline Ring
-
Subject the acetanilide to a cyclization reaction, such as the Vilsmeier-Haack reaction, using phosphoryl chloride and dimethylformamide.
-
This reaction will yield the 4-chloroquinoline core.
Step 3: Bromination of the Quinoline Ring
-
Perform an electrophilic aromatic substitution reaction to introduce a bromine atom at the desired position on the quinoline ring. The regioselectivity of this step will be influenced by the existing substituents.
Step 4: Introduction of the Trifluoromethyl Group
-
The trifluoromethyl group can be introduced at the 2-position through various methods, such as a radical trifluoromethylation reaction.
Note: The specific reagents, reaction conditions, and purification methods will need to be optimized for the synthesis of the target this compound and its derivatives.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the IC50 value of a compound against a specific kinase.
Materials:
-
Kinase of interest (e.g., c-Met, VEGFR-2, Pim-1)
-
Kinase substrate peptide
-
ATP
-
Test compound (this compound derivative)
-
Known inhibitor (e.g., Cabozantinib, Sorafenib) as a positive control
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection kit)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and the known inhibitor in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add the kinase enzyme to the kinase assay buffer.
-
Add the serially diluted test compound or control to the wells.
-
Incubate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14]
-
Conclusion
The quinoline scaffold represents a highly promising starting point for the development of novel kinase inhibitors for cancer therapy. While direct experimental data for this compound derivatives is still emerging, the comparative analysis of related quinoline compounds against established inhibitors like Cabozantinib and Sorafenib highlights the potential for this class of molecules to exhibit potent and selective activity against key oncogenic kinases such as c-Met, VEGFR, and Pim-1. The provided experimental protocols offer a foundational framework for the synthesis and evaluation of these novel derivatives. Further investigation into the structure-activity relationship and in vivo efficacy of this compound derivatives is warranted to fully elucidate their therapeutic potential.
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijmphs.com [ijmphs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Cabozantinib | XL184 | tyrosine kinase receptor inhibitor | TargetMol [targetmol.com]
- 7. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sorafenib, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]
- 9. Sorafenib | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, antitumor, and VEGFR-2 inhibition activities of novel 4-anilino-2-vinyl-quinazolines: Molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 2-(Trifluoromethyl)quinoline Derivatives
The incorporation of the trifluoromethyl (-CF3) group into the quinoline scaffold has become a significant focus in medicinal chemistry and drug development. This is due to the unique properties conferred by the -CF3 group, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Consequently, a variety of synthetic strategies have been developed to access 2-(trifluoromethyl)quinoline derivatives. This guide provides a comparative overview of four prominent synthetic methodologies: the Modified Combes Synthesis, the Modified Skraup-Doebner-von Miller Synthesis, Photoredox Radical Trifluoromethylation, and a one-pot synthesis from CF3-alkenes.
Comparison of Synthetic Routes
The selection of an appropriate synthetic route for a specific 2-(trifluoromethyl)quinoline derivative depends on several factors, including the availability of starting materials, desired substitution patterns, and scalability. The following table summarizes the key quantitative data for the selected methods.
| Synthetic Route | Key Reactants | Catalyst/Reagent | Reaction Conditions | Yield (%) | Advantages | Disadvantages |
| Modified Combes Synthesis | Substituted anilines, trifluoromethyl-β-diketones | Polyphosphoric acid (PPA) / various alcohols | High temperature | Moderate to Good | Utilizes readily available starting materials; good for 2,4-substituted quinolines.[1] | Harsh reaction conditions; potential for regioisomer formation.[1] |
| Modified Skraup-Doebner-von Miller Synthesis | Anilines, α,β-unsaturated trifluoromethyl ketones | Trichloroacetic acid (TCA) | Reflux | Moderate to Excellent | Good yields; reversal of standard regiochemistry can be achieved.[2] | Requires synthesis of specific α,β-unsaturated trifluoromethyl ketones. |
| Photoredox Radical Trifluoromethylation | ortho-vinylphenylisocyanides, Togni's reagent | Photoredox catalyst (e.g., Ru(bpy)3Cl2), base | Visible light irradiation, mild conditions | Good to Excellent | Mild and green protocol; broad substrate scope; good functional group tolerance.[3] | Requires specialized photochemical equipment; isocyanides can be toxic. |
| Synthesis from CF3-Alkenes | α-CF3-enamines, 2-nitrobenzaldehydes | Fe/AcOH for reduction/cyclization | Stepwise or one-pot | Up to 99% | High yields; one-pot procedure available; high synthetic utility.[4] | Requires preparation of α-CF3-enamines. |
Experimental Protocols
Modified Combes Synthesis
This method involves the acid-catalyzed condensation of a substituted aniline with a trifluoromethyl-β-diketone, followed by cyclization to form the quinoline ring.[1]
General Procedure:
-
A mixture of a substituted aniline (1.0 eq) and a trifluoromethyl-β-diketone (1.1 eq) is prepared.
-
Polyphosphoric acid (PPA) is added as the catalyst and solvent.
-
The reaction mixture is heated to a high temperature (typically >100 °C) for several hours.
-
Upon completion, the reaction mixture is cooled and poured into ice water.
-
The mixture is neutralized with a base (e.g., NaOH) to precipitate the crude product.
-
The product is purified by recrystallization or column chromatography.
Note: The regioselectivity (formation of 2-CF3 vs. 4-CF3 quinolines) is influenced by the steric and electronic effects of the substituents on both the aniline and the diketone.[1]
Modified Skraup-Doebner-von Miller Synthesis
This approach utilizes the condensation of anilines with α,β-unsaturated trifluoromethyl ketones in the presence of an acid catalyst.[2]
General Procedure:
-
An aniline derivative (1.0 eq) and an α,β-unsaturated trifluoromethyl ketone (1.2 eq) are dissolved in trichloroacetic acid (TCA).
-
The reaction mixture is heated to reflux for several hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, the mixture is cooled to room temperature.
-
The reaction mixture is diluted with a suitable organic solvent (e.g., dichloromethane) and washed with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Photoredox Radical Trifluoromethylation
A modern approach that leverages visible light to generate a trifluoromethyl radical, which then initiates a cascade cyclization.[3]
General Procedure:
-
In a reaction vessel, the ortho-vinylphenylisocyanide substrate (1.0 eq), Togni's reagent (a source of electrophilic CF3), a photoredox catalyst (e.g., Ru(bpy)3Cl2), and a base are dissolved in a suitable degassed solvent (e.g., acetonitrile).
-
The reaction mixture is irradiated with visible light (e.g., blue LEDs) at room temperature.
-
The reaction is stirred under an inert atmosphere until completion (monitored by TLC or LC-MS).
-
The solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the 2-(trifluoromethyl)quinoline derivative.
Synthesis from CF3-Alkenes via Enamines
This versatile method can be performed in a stepwise or one-pot fashion, offering high yields of 2-CF3-3-arylquinolines.[4]
One-Pot Procedure:
-
An α-CF3-haloalkene is reacted with a secondary amine (e.g., pyrrolidine) to form the corresponding α-CF3-enamine in situ.
-
A 2-nitrobenzaldehyde derivative is then added to the reaction mixture, leading to the formation of an ortho-nitro-substituted α,β-diaryl-CF3-enone.
-
Without isolation, a reducing agent system, such as iron powder in acetic acid (Fe/AcOH), is introduced.
-
The reduction of the nitro group promotes an intramolecular cyclization to yield the 2-CF3-3-arylquinoline.
-
The final product is isolated and purified by standard techniques such as column chromatography.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of each synthetic pathway.
Caption: Workflow of the Modified Combes Synthesis.
References
In vitro kinase assay protocol for compounds derived from 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of in vitro kinase assay protocols tailored for the evaluation of compounds derived from the 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline scaffold. It offers a detailed examination of experimental methodologies and presents a comparative analysis of their inhibitory potency against various kinases, alongside established kinase inhibitors.
Comparative Inhibitory Activity of Quinoline Derivatives and Standard Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various quinoline derivatives against key oncogenic kinases. For comparative purposes, the IC50 values of well-established, clinically relevant kinase inhibitors are also presented. It is important to note that the IC50 values for the quinoline derivatives presented here are for a range of substituted quinoline compounds and not exclusively for derivatives of this compound, as specific data for the latter was not publicly available at the time of this guide's compilation.
| Kinase Target | Quinoline Derivative (Representative IC50) | Alternative Kinase Inhibitor | Inhibitor IC50 |
| EGFR | 71 nM[1] | Gefitinib | 11.64 nM - 19.91 µM[2][3][4] |
| VEGFR2 | 46.6 nM[5] | Sunitinib | 80 nM[6][7][8] |
| BRAF V600E | 114 nM[9] | Vemurafenib | 13-31 nM[10][11][12] |
| Src | Not Available | Dasatinib | <1 nM - 0.8 nM[13][14][15][16] |
Experimental Protocols
This section details the methodologies for three common in vitro kinase assay formats: Radiometric, Fluorescence Polarization, and Luminescence-based assays. These protocols can be adapted to assess the inhibitory activity of novel compounds.
Radiometric Kinase Assay
This traditional method measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP) to a substrate.[17][18][19][20][21]
Materials:
-
Kinase of interest
-
Peptide or protein substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds (dissolved in DMSO)
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 0.5% phosphoric acid)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture containing the kinase, substrate, and kinase buffer.
-
Compound Addition: Add the desired concentration of the test compound or DMSO (vehicle control) to the reaction mixture.
-
Initiation: Start the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 10-30 minutes).
-
Stopping the Reaction: Spot an aliquot of the reaction mixture onto phosphocellulose paper. The positively charged substrate will bind to the negatively charged paper, while the unbound [γ-³²P]ATP will not.
-
Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove unbound [γ-³²P]ATP.
-
Quantification: Place the dried paper in a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.
Fluorescence Polarization (FP) Kinase Assay
This non-radioactive method measures the change in the polarization of fluorescent light emitted from a labeled substrate upon phosphorylation.
Materials:
-
Kinase of interest
-
Fluorescently labeled peptide substrate
-
ATP
-
Kinase reaction buffer
-
Test compounds
-
Phosphospecific antibody (optional, for some assay formats)
-
Plate reader with FP capabilities
Procedure:
-
Reaction Setup: In a suitable microplate (e.g., black, low-binding 384-well plate), add the kinase, fluorescently labeled substrate, and kinase buffer.
-
Compound Addition: Add the test compound or DMSO.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature or 30°C for the desired duration.
-
Measurement: Measure the fluorescence polarization using a plate reader. As the substrate is phosphorylated, its tumbling slows, leading to an increase in fluorescence polarization.
Luminescence-Based Kinase Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The amount of ADP is detected as a luminescent signal.[22][23][24][25][26]
Materials:
-
Kinase of interest
-
Substrate
-
ATP
-
Kinase reaction buffer
-
Test compounds
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Luminometer
Procedure:
-
Kinase Reaction: Perform the kinase reaction in a multiwell plate containing the kinase, substrate, ATP, and test compound.
-
Terminate Reaction and Deplete ATP: Add an equal volume of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components (luciferase/luciferin) to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measurement: Measure the luminescence using a luminometer. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
Visualizing Kinase Inhibition and Signaling Pathways
Understanding the mechanism of action of kinase inhibitors requires visualizing both the experimental process and the biological pathways they target.
Experimental Workflow
The following diagram illustrates a generalized workflow for an in vitro kinase assay designed to screen for potential inhibitors.
Caption: Generalized workflow for an in vitro kinase inhibitor screening assay.
Targeted Signaling Pathway: EGFR
Quinoline derivatives have shown significant potential as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical regulator of cell growth and proliferation.[1][7][9][13][27][28][29][30] The diagram below illustrates a simplified representation of this pathway and the potential point of inhibition by the quinoline-derived compounds.
References
- 1. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Discovery of New Quinolone-Based Diarylamides as Potent B-RAFV600E/C-RAF Kinase Inhibitors Endowed with Promising In Vitro Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vemurafenib | Raf Kinases | Tocris Bioscience [tocris.com]
- 11. Vemurafenib: a new treatment for BRAF-V600 mutated advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. selleckchem.com [selleckchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assay of protein kinases using radiolabeled ATP: a protocol | MRC PPU [ppu.mrc.ac.uk]
- 18. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 20. Radiometric kinase assays with scintillation counting – The Bumbling Biochemist [thebumblingbiochemist.com]
- 21. m.youtube.com [m.youtube.com]
- 22. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 23. promega.com [promega.com]
- 24. ulab360.com [ulab360.com]
- 25. promega.com [promega.com]
- 26. carnabio.com [carnabio.com]
- 27. selleckchem.com [selleckchem.com]
- 28. researchgate.net [researchgate.net]
- 29. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Identification of Impurities in the Synthesis of 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic methods for the identification of potential impurities in the synthesis of 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline, a key intermediate in pharmaceutical development. The following sections detail a plausible synthetic route, outline potential impurities, and present comparative spectroscopic data to aid in their identification and characterization.
Plausible Synthetic Pathway
The synthesis of this compound can be envisioned through a multi-step process, starting from commercially available precursors. Understanding this pathway is crucial for predicting potential impurities.
Caption: Plausible synthetic routes to this compound.
Potential Impurities and Their Spectroscopic Signatures
Several impurities can arise during the synthesis. The following tables compare the expected spectroscopic characteristics of the target compound with those of plausible impurities based on data from analogous structures.
Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | H-3 | H-5 | H-6 | H-7 | Aromatic Protons (Other) |
| This compound (Target) | ~7.5 | ~8.2 | ~7.6 | ~8.0 | - |
| 8-Bromo-2-(trifluoromethyl)quinolin-4-ol (Impurity A) | ~6.5 | ~8.0 | ~7.4 | ~7.8 | OH signal (~11-12 ppm) |
| 4-Chloro-2-(trifluoromethyl)quinoline (Impurity B) | ~7.4 | ~8.1 | ~7.7 | ~7.9 | H-8 (~8.3 ppm) |
| 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline (Impurity C) | ~7.5 | ~8.2 | - | ~8.1 | H-5 (~8.3 ppm), H-7 (~7.9 ppm) |
Table 2: Comparison of Mass Spectrometry Data
| Compound | Molecular Formula | [M+H]⁺ (m/z) | Key Fragmentation Ions |
| This compound (Target) | C₁₀H₄BrClF₃N | 310.9, 312.9 | Loss of Cl, loss of Br, loss of CF₃ |
| 8-Bromo-2-(trifluoromethyl)quinolin-4-ol (Impurity A) | C₁₀H₅BrF₃NO | 291.9, 293.9 | Loss of OH, loss of CF₃ |
| 4-Chloro-2-(trifluoromethyl)quinoline (Impurity B) | C₁₀H₅ClF₃N | 232.0 | Loss of Cl, loss of CF₃ |
| 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline (Impurity C) | C₁₀H₄BrClF₃N | 310.9, 312.9 | Similar to target, but relative intensities of fragments may differ. HPLC is crucial for separation of these isomers. |
Experimental Protocols
3.1. Synthesis of 8-Bromo-2-(trifluoromethyl)quinolin-4-ol (Impurity A)
-
To a stirred mixture of 2-bromoaniline (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.05 eq) in a suitable high-boiling solvent (e.g., Dowtherm A), heat the reaction to 140-150 °C for 2 hours to facilitate condensation.
-
Increase the temperature to 240-250 °C and maintain for 30 minutes to effect cyclization.
-
Cool the reaction mixture and dilute with an appropriate solvent (e.g., toluene).
-
The precipitated solid is collected by filtration, washed with a non-polar solvent (e.g., hexane), and dried under vacuum.
3.2. Synthesis of this compound (Target Product)
-
A mixture of 8-Bromo-2-(trifluoromethyl)quinolin-4-ol (1.0 eq) and phosphorus oxychloride (POCl₃, 3.0 eq) is heated at reflux (approximately 110 °C) for 4-6 hours.
-
After cooling to room temperature, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully quenched by pouring onto crushed ice with vigorous stirring.
-
The resulting mixture is neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide solution) to a pH of 7-8.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Purification is achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
3.3. Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry: Mass spectra are obtained using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.
-
High-Performance Liquid Chromatography (HPLC): Purity analysis and separation of isomers are performed on a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). A typical mobile phase would be a gradient of acetonitrile and water with 0.1% formic acid, with UV detection at a suitable wavelength (e.g., 254 nm).
Workflow for Impurity Identification
The logical flow for identifying impurities in a synthesized batch of this compound is outlined below.
Caption: Workflow for the spectroscopic identification of impurities.
Comparison with Alternative Methods
While the focus of this guide is on spectroscopic identification, it is important to consider alternative and complementary analytical techniques.
Table 3: Comparison of Analytical Techniques for Impurity Profiling
| Technique | Principle | Advantages | Limitations |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Quantitative, robust, good for routine purity checks. | Limited structural information, co-elution of impurities with similar polarity can occur. |
| LC-MS | Separation by HPLC coupled with mass detection. | Provides molecular weight information, highly sensitive, can detect non-UV active impurities. | Isomers may not be distinguishable by mass alone, ionization efficiency can vary between compounds. |
| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation. | Provides detailed structural information, definitive for isomer identification, quantitative (qNMR). | Lower sensitivity compared to MS, complex spectra for mixtures, requires higher sample concentration. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass detection. | Excellent for volatile impurities and starting materials. | Not suitable for non-volatile or thermally labile compounds. |
Conclusion
The robust identification of impurities in the synthesis of this compound is paramount for ensuring the quality and safety of downstream pharmaceutical products. A combination of chromatographic and spectroscopic techniques is essential for a comprehensive impurity profile. HPLC provides the primary assessment of purity and allows for the separation of impurities. Subsequent analysis by LC-MS and NMR spectroscopy provides the necessary molecular weight and detailed structural information for unambiguous identification. This guide serves as a foundational resource for researchers to develop and implement effective analytical strategies for quality control in the synthesis of this important pharmaceutical intermediate.
The Strategic Advantage of 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline in Kinase Inhibitor Drug Discovery
For researchers and scientists at the forefront of drug development, the selection of building blocks is a critical determinant of success. In the landscape of kinase inhibitor synthesis, 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline has emerged as a superior scaffold, offering distinct advantages over other halogenated quinolines. This guide provides an objective comparison, supported by experimental data, to illuminate the strategic benefits of this versatile intermediate.
The unique trifecta of substituents on this compound—an 8-bromo group, a 4-chloro group, and a 2-trifluoromethyl group—synergistically enhances its utility in the synthesis of potent and selective kinase inhibitors. These advantages are primarily centered on its differential reactivity in cross-coupling reactions, the beneficial physicochemical properties imparted by the trifluoromethyl group, and the specific influence of the halogen positions on biological activity.
At a Glance: Comparative Physicochemical Properties
The distinct substitution pattern of this compound results in a unique combination of properties crucial for drug development. A comparison with other representative halogenated quinolines highlights its favorable characteristics.
| Property | This compound | 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline | 4,7-Dichloro-2-(trifluoromethyl)quinoline | 8-Bromo-2,4-dichloroquinoline |
| Molecular Weight ( g/mol ) | 310.50 | 310.50 | 266.05 | 277.96 |
| XLogP3-AA | 4.4 | 4.4 | 3.8 | 4.1 |
| Topological Polar Surface Area (Ų) | 12.89 | 12.89 | 12.89 | 12.89 |
| Hydrogen Bond Acceptor Count | 1 | 1 | 1 | 1 |
Data is estimated based on computational models.
The Trifluoromethyl Advantage: Enhancing Drug-like Properties
The presence of a trifluoromethyl (-CF3) group at the 2-position of the quinoline ring is a key differentiator, offering several well-documented benefits in medicinal chemistry:
-
Metabolic Stability: The strong carbon-fluorine bonds in the -CF3 group are resistant to metabolic degradation by cytochrome P450 enzymes, leading to an increased half-life and improved pharmacokinetic profile of the final drug candidate.
-
Increased Lipophilicity: The -CF3 group significantly increases the lipophilicity of the molecule (as indicated by a higher XLogP3 value), which can enhance cell membrane permeability and target engagement.
-
Modulation of Basicity: As a strong electron-withdrawing group, the -CF3 moiety reduces the basicity of the quinoline nitrogen. This can prevent off-target interactions with acidic cellular components and improve the selectivity of the final compound.
-
Enhanced Binding Affinity: The -CF3 group can participate in favorable interactions within the kinase active site, such as dipole-dipole and orthogonal multipolar interactions, leading to increased binding affinity and potency.
Differential Reactivity: A Gateway to Molecular Diversity
The presence of both a bromine atom at the 8-position and a chlorine atom at the 4-position provides a powerful tool for medicinal chemists: orthogonal synthesis. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for selective functionalization at the 8-position while leaving the 4-position available for subsequent modifications.
This strategic, stepwise introduction of different substituents is crucial for rapidly building molecular diversity and fine-tuning the structure-activity relationship (SAR) of a lead compound. Common cross-coupling reactions where this differential reactivity is advantageous include:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids.
-
Buchwald-Hartwig Amination: For the synthesis of carbon-nitrogen bonds with amines.
-
Sonogashira Coupling: For the creation of carbon-carbon bonds with terminal alkynes.
The ability to selectively introduce a wide array of chemical moieties at two distinct positions on the quinoline scaffold provides a significant advantage over quinolines with identical halogen substitutions (e.g., dichloro or dibromo derivatives) or those with a single halogen.
Experimental Protocols
General Protocol for Selective Suzuki-Miyaura Coupling at the C8-Position
This protocol outlines a typical procedure for the selective functionalization of the 8-bromo position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents)
-
Base (e.g., K2CO3, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a degassed solution of this compound in a 1,4-dioxane/water mixture, add the arylboronic acid, palladium catalyst, and base.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 8-aryl-4-chloro-2-(trifluoromethyl)quinoline derivative.
Comparative Performance in Kinase Inhibition: A Structure-Activity Relationship Perspective
While direct head-to-head IC50 data for a wide range of halogenated quinolines against a single kinase is not extensively published, the known structure-activity relationships for quinoline-based kinase inhibitors allow for a strong inference of the advantages of the 8-bromo, 4-chloro, 2-trifluoromethyl substitution pattern.
The 4-position of the quinoline ring is often a key interaction point with the hinge region of the kinase ATP-binding site. The ability to introduce various amine-containing side chains at this position, made possible by the reactivity of the 4-chloro group, is a common strategy for achieving high potency.
The 8-position, on the other hand, often points towards the solvent-exposed region of the active site. Modification at this site, facilitated by the more reactive 8-bromo group, can be used to modulate solubility, cell permeability, and selectivity against other kinases.
The 2-trifluoromethyl group, as previously mentioned, contributes to overall potency and favorable pharmacokinetic properties.
The combination of these three substituents in this compound provides a pre-optimized scaffold that allows for the efficient exploration of the chemical space around these critical positions, accelerating the discovery of potent and selective kinase inhibitors.
Visualizing the Synthetic Utility
The strategic functionalization of this compound can be visualized as a logical workflow, highlighting the sequential nature of the cross-coupling reactions.
This workflow demonstrates the logical progression from the starting material to a diverse library of potential kinase inhibitors, leveraging the differential reactivity of the two halogen atoms.
Comparative anticancer activity of quinoline derivatives with different halogen substitutions
Halogenated Quinoline Derivatives: A Comparative Analysis of Anticancer Activity
For researchers, scientists, and drug development professionals, the strategic incorporation of halogens into therapeutic scaffolds represents a pivotal approach in medicinal chemistry to modulate pharmacological activity. This guide provides a comparative overview of the anticancer properties of quinoline derivatives bearing different halogen substitutions, supported by experimental data on their cytotoxic effects and insights into their mechanisms of action.
The quinoline nucleus is a privileged scaffold in drug discovery, forming the core of numerous compounds with a wide array of biological activities, including anticancer effects. The introduction of halogens such as fluorine (F), chlorine (Cl), bromine (Br), and iodine (I) at various positions on the quinoline ring can significantly influence the physicochemical properties of the molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications, in turn, can profoundly impact the compound's anticancer potency and selectivity.
Comparative Cytotoxicity of Halogenated Quinoline Derivatives
The in vitro anticancer activity of halogenated quinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following table summarizes the IC50 values for a series of 7-halogenated 4-aminoquinolines and other fluorinated quinoline derivatives, providing a basis for comparing the impact of different halogen substitutions.
| Compound ID/Name | Halogen Substitution | Cancer Cell Line | IC50 (µM) |
| 7-Halogenated 4-Aminoquinolines | |||
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | 7-Chloro | MDA-MB-468 | 8.73[1] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | 7-Fluoro | MDA-MB-468 | >100[1] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | 7-Fluoro | MCF-7 | 8.22[1] |
| Fluorinated Quinoline Analogues | |||
| Compound 6a | 3'-Fluoro | MDA-MB-468 | 4.0[2] |
| MCF-7 | 10.5[2] | ||
| Compound 6b | 4'-Fluoro | MDA-MB-468 | 5.0[2] |
| MCF-7 | 11.0[2] | ||
| Compound 6c | 2',4'-Difluoro | MDA-MB-468 | 8.0[2] |
| MCF-7 | 27.0[2] | ||
| Compound 6d | 3',4'-Difluoro | MDA-MB-468 | 4.0[2] |
| MCF-7 | 12.0[2] | ||
| Compound 6e | 4'-Trifluoromethyl | MDA-MB-468 | 20.0[2] |
| MCF-7 | 60.0[2] | ||
| Compound 6f | 3'-Fluoro-4'-methoxy | MDA-MB-468 | 2.5[2] |
| MCF-7 | 5.0[2] | ||
| Cisplatin (Reference) | - | MDA-MB-468 | 5.0[2] |
Note: The data presented is a compilation from multiple studies. Direct comparison should be made with caution due to potential variations in experimental conditions.
From the available data, a clear structure-activity relationship (SAR) can be observed. For the 7-halogenated 4-aminoquinolines, the chloro-substituted derivative showed significantly higher potency against the MDA-MB-468 cell line compared to its fluoro-substituted counterpart.[1] Interestingly, the fluoro-substituted compound displayed better activity against the MCF-7 cell line.[1] In a series of fluorinated quinoline analogues, the position and number of fluorine substituents on a phenyl ring attached to the quinoline core had a marked effect on cytotoxicity.[2] A compound with a 3'-fluoro-4'-methoxy substitution (6f) exhibited the most potent activity against both MDA-MB-468 and MCF-7 cell lines.[2] It is also noteworthy that studies on 7-halogenated 4-aminoquinolines against Plasmodium falciparum have shown that derivatives with chlorine, bromine, or iodine at the 7-position are generally more active than those with fluorine.[3][4]
Experimental Protocols
To ensure the reproducibility and validity of the cytotoxicity data, standardized experimental protocols are employed. Below are detailed methodologies for key assays used in the evaluation of anticancer compounds.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density. The plates are then incubated to allow for cell attachment.
-
Compound Treatment: The cells are treated with various concentrations of the halogenated quinoline derivatives for a specified duration (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is included.
-
MTT Incubation: Following treatment, the MTT reagent is added to each well and the plates are incubated for a few hours. Metabolically active cells will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the compound concentration.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compounds for a specified period.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[3]
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the compounds, harvested, and washed with PBS.
-
Fixation: The cells are fixed in ice-cold 70% ethanol to permeabilize the cell membranes.
-
Staining: The fixed cells are washed and then incubated with a staining solution containing Propidium Iodide (PI) and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The intensity of the PI fluorescence is directly proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.[4]
Signaling Pathways and Mechanisms of Action
Halogenated quinoline derivatives can exert their anticancer effects through the modulation of various cellular signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways, promoting cell growth and survival.[5] Overexpression or mutation of EGFR is common in many cancers. Some quinoline derivatives act as EGFR inhibitors, blocking these pro-survival signals.
Caption: EGFR signaling pathway and inhibition by quinoline derivatives.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[6] Its aberrant activation is a frequent event in cancer. This pathway can be activated by receptor tyrosine kinases like EGFR. Halogenated quinoline derivatives may target components of this pathway to induce apoptosis and inhibit cell proliferation.
Caption: PI3K/Akt/mTOR pathway and potential inhibition points.
Experimental Workflow
The in vitro evaluation of the anticancer activity of novel compounds follows a systematic workflow to ensure comprehensive and reliable data collection.
Caption: In vitro workflow for anticancer activity evaluation.
References
- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-aminoquinolines active against chloroquine-resistant Plasmodium falciparum: basis of antiparasite activity and quantitative structure-activity relationship analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Disposal of 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline
For researchers and professionals in drug development, the safe handling and disposal of chemical reagents like 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline are paramount for a secure laboratory environment and regulatory adherence. This guide provides immediate, essential safety and logistical information for the proper disposal of this halogenated quinoline derivative.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is crucial to consult the specific Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, information for structurally similar compounds, such as 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline, can provide valuable guidance. Always wear appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Chemical splash goggles are mandatory.
-
Lab Coat: A fully-buttoned lab coat must be worn.
-
Ventilation: All handling and disposal procedures should be conducted in a properly functioning chemical fume hood to avoid inhalation of dust or vapors.[1]
Quantitative Data Summary
The following table summarizes key hazard information for a structurally similar compound, 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline. This data should be considered indicative of the potential hazards of this compound.
| Hazard Statement Code | Hazard Statement |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
| Precautionary Statement Code | Precautionary Statement |
| P261 | Avoid breathing dust/fumes.[1] |
| P271 | Use only outdoors or in a well-ventilated area.[1] |
| P280 | Wear protective gloves, protective clothing, eye protection and face protection.[1] |
| P405 | Store locked up.[1] |
| P501 | Dispose of contents/container to authorised hazardous or special waste collection point.[1] |
Detailed Disposal Protocol
The disposal of this compound falls under the category of halogenated organic waste. It is critical to segregate this waste stream to prevent hazardous reactions and to ensure proper disposal, which typically involves incineration by a licensed hazardous waste management company.
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Do not mix this compound with non-halogenated organic wastes, acids, bases, or heavy metal wastes.
-
Keep it separate from strong oxidizing agents.[2]
-
-
Waste Collection:
-
Use a designated and compatible waste container, such as a polyethylene or plastic-coated glass container. Halogenated compounds can generate acids that may corrode metal containers.
-
The container must be clearly labeled as "Halogenated Organic Waste" and include the full chemical name: "this compound".
-
As soon as any amount of the chemical is added to the waste container, begin completing a hazardous waste tag with all required information.
-
-
Container Management:
-
Keep the waste container tightly closed except when adding waste.
-
Do not overfill the container; leave adequate headspace.
-
Store the waste container in a designated Satellite Accumulation Area (SAA).
-
The storage area must be cool, dry, and well-ventilated.
-
The waste container should be stored in secondary containment to prevent spills.
-
-
Accidental Spill Cleanup:
-
In case of a dry spill, use dry clean-up procedures to avoid generating dust.[1] Collect the residue and place it in a sealed, labeled container for disposal.[1]
-
For a wet spill, shovel or vacuum the material into a labeled container for disposal.[1]
-
Wash the spill area with large amounts of water and prevent runoff from entering drains.[1]
-
If drains or waterways are contaminated, notify emergency services immediately.[1]
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental management company.
-
Ensure all paperwork and labeling are complete and accurate according to local and national regulations. The primary disposal route is through an authorized hazardous or special waste collection point.[1]
-
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline
Disclaimer: A specific Safety Data Sheet (SDS) for 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline was not available at the time of this writing. The following guidance is based on safety data for structurally similar compounds, including other halogenated and trifluoromethylated quinolines, and general best practices for handling hazardous chemicals. It is imperative to conduct a thorough risk assessment before handling this compound and to consult with your institution's Environmental Health and Safety (EHS) department.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural, step-by-step guidance is designed to directly answer specific operational questions, ensuring the safe handling and disposal of this chemical.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the final and critical barrier to exposure after all other control measures have been implemented.[1] Based on the potential hazards associated with similar compounds, the following PPE is recommended.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles and a face shield should be worn to protect against splashes.[1] Standard eyeglasses are not sufficient. |
| Skin Protection | - Gloves: Two pairs of powder-free nitrile or neoprene chemotherapy gloves meeting ASTM International standard D6978 are recommended.[2] Thicker gloves generally offer better protection.[1] Gloves should be changed every 30-60 minutes or immediately if contaminated or damaged.[1]- Gown/Coveralls: A disposable, polyethylene-coated polypropylene gown or other laminate material resistant to chemical permeation should be worn.[2] Laboratory coats made of absorbent materials are not suitable.[2] |
| Respiratory Protection | For handling the solid compound or when there is a risk of aerosol generation, a NIOSH-approved N95 or higher-level particulate respirator is recommended.[3] For larger spills, a chemical cartridge-type respirator may be necessary.[1] All respirator users must be fit-tested and trained.[1] |
| Other Protective Gear | Disposable head, hair, and shoe covers should be considered to prevent the spread of contamination.[2] |
Operational Plan for Safe Handling
Adherence to a strict operational plan is crucial to minimize exposure and ensure safety.
1. Preparation and Engineering Controls:
-
Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[4]
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and have been recently tested.
-
Spill Kit: A spill kit containing appropriate absorbent materials, neutralizing agents (if applicable), and waste disposal bags should be readily available.
2. Handling the Solid Compound:
-
Weighing: Weigh the solid compound within a chemical fume hood or a ventilated balance enclosure to avoid inhalation of dust.
-
Transfers: Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.
3. Preparing Solutions:
-
Solvent Addition: Add the solvent to the solid slowly to avoid splashing.
-
Mixing: If sonication or heating is required, ensure the container is properly sealed or vented within the fume hood to prevent the release of vapors.
4. Use in Experiments:
-
Closed Systems: Whenever possible, use closed systems for reactions and transfers to minimize the risk of exposure.
-
Avoid Contact: Handle all solutions and reaction mixtures with the same level of precaution as the solid compound. Avoid direct contact with skin and eyes.[4]
5. Post-Handling Procedures:
-
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
PPE Removal: Remove PPE in the designated area, starting with the outer gloves, followed by the gown, face shield, and inner gloves. Wash hands thoroughly with soap and water after removing all PPE.[5][6]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Chemical Waste: Unused or waste this compound and solutions containing it should be collected in a designated, properly labeled, and sealed hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weighing paper, pipette tips, and paper towels, should be considered hazardous waste and collected in a separate, clearly labeled waste bag or container.
2. Waste Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
3. Storage of Waste:
-
Store hazardous waste in a designated, secure, and well-ventilated area, away from incompatible materials.[7]
-
Follow your institution's guidelines for the storage of hazardous waste.
4. Final Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this chemical down the drain or in the regular trash.
Emergency Procedures
In the event of an exposure or spill, follow these procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[8] Remove contaminated clothing. Seek medical attention if irritation persists.[6]
-
Inhalation: Move the affected person to fresh air.[8] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
-
Spill: Evacuate the area. Wearing appropriate PPE, cover the spill with an absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Decontaminate the spill area. For large spills, contact your institution's EHS department immediately.
Workflow for Handling this compound
References
- 1. pppmag.com [pppmag.com]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. 8-BROMO-2-(TRIFLUOROMETHYL)QUINOLIN-4-OL - Safety Data Sheet [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
